Zaprinast exerts its effects through several distinct molecular pathways.
This compound is a relatively potent, cGMP-selective phosphodiesterase inhibitor [1] [2]. Its inhibitory activity against various PDEs is summarized in the table below.
| PDE Enzyme | Primary Substrate | This compound Potency (IC₅₀) |
|---|---|---|
| PDE5 | cGMP | 0.4 - 0.8 µM [1] |
| PDE6 | cGMP | 0.15 µM [1] |
| PDE1 | cAMP & cGMP | 0.35 µM [1] |
| PDE11 | cAMP & cGMP | 5 - 33 µM [1] |
| PDE10 | cAMP & cGMP | 22 - 33 µM [1] |
| PDE9 | cGMP | 35 µM [1] |
By inhibiting these enzymes, particularly PDE5, this compound prevents the breakdown of cGMP, leading to increased intracellular cGMP levels. This, in turn, activates protein kinase G (PKG) and modulates ion channels, influencing processes like smooth muscle relaxation, synaptic plasticity, and vascular tone [1].
Beyond PDE inhibition, this compound is a well-established reference agonist for the orphan G-protein-coupled receptor GPR35 [1] [2]. Upon activation, GPR35 typically couples to Gαi/o proteins, leading to a reduction in intracellular cAMP levels [1]. This mechanism is implicated in its neuroprotective and analgesic effects [1].
A significant off-target action identified in a cancer metabolism screen is the inhibition of glutaminase (GLS) [3] [4]. GLS is a key enzyme in glutamine metabolism, and its inhibition by this compound can disrupt the production of glutamate and the oncometabolite 2-hydroxyglutarate (2HG) in certain cancer cells, offering a potential anti-proliferative strategy [3].
The following diagram illustrates these primary mechanisms of action and their functional consequences.
This compound has demonstrated efficacy across various disease models.
In a high-throughput fluorimetric screen, this compound was identified as a potent modulator that lowers 2HG production in IDH1-mutant cells by inhibiting glutaminase (GLS) [3].
In a rat carotid artery balloon injury model, topical application of this compound (1 mg in a pluronic gel) significantly attenuated injury-induced neointimal growth [6]. The table below summarizes the quantified effects.
| Parameter | Effect of this compound | Measurement |
|---|---|---|
| Vessel cGMP Content | Elevated | Radioimmunoassay (RIA) [6] |
| Cell Proliferation | Reduced | ↓ PCNA Labeling Index [6] |
| Cellular Apoptosis | Stimulated | ↑ TUNEL Labeling Index [6] |
| Neointimal Growth | Attenuated | Histomorphometry at 14 days [6] |
For research purposes, here are methodologies from key studies.
This protocol describes the fluorimetric assay used to discover this compound as a GLS inhibitor.
This protocol outlines the in vivo screening in flies that identified this compound.
This details the local delivery model used to test this compound's anti-remodeling effects.
Based on its mechanisms, this compound is a valuable research tool and investigational therapeutic.
Zaprinast is a well-known phosphodiesterase (PDE) inhibitor and a precursor to Sildenafil (Viagra) [1] [2]. Its primary mechanism involves increasing intracellular cyclic guanosine monophosphate (cGMP) levels, but it also has other important targets.
The table below summarizes its primary molecular targets and known potencies.
| Target | Type of Interaction | Reported Potency (IC50/EC50) | Notes / Biological Consequence |
|---|---|---|---|
| PDE5 [1] [2] [3] | Inhibitor | 0.4 - 0.76 µM [1] [2] [3] | Primary target; increases cGMP, leading to smooth muscle relaxation and modulation of neurotransmission [2]. |
| PDE6 [1] [2] [3] | Inhibitor | 0.15 µM [1] [2] [3] | Higher potency than PDE5; primarily expressed in retinal photoreceptors [4]. |
| PDE1 [2] | Inhibitor | ~0.35 µM [2] | Contributes to off-target effects; dual specificity for cAMP and cGMP [2]. |
| GPR35 [1] [2] [5] | Agonist | Varies by species (Human: EC50 ~2-6 µM; Rat: EC50 ~0.06 µM) [5] | Activates Gi/o signaling, potentially reducing cAMP levels; used as a reference agonist in studies [2]. |
| Mitochondrial Pyruvate Carrier (MPC) [1] [4] | Inhibitor | Information missing | An off-target effect independent of PDE inhibition; alters amino acid metabolism (aspartate/glutamate) [4]. |
| PDE9 [1] [2] | Inhibitor | 29.0 - 35 µM [1] [2] | cGMP-specific PDE. |
| PDE11 [1] [2] | Inhibitor | 5 - 33 µM [1] [2] | Dual-specificity PDE. |
| PDE10 [2] | Inhibitor | 22 - 33 µM [2] | Dual-specificity PDE. |
The following diagram illustrates the core signaling pathways and cellular processes affected by this compound.
Overview of this compound's multi-target mechanisms affecting cellular signaling and metabolism.
This compound has demonstrated a range of effects in preclinical models, from modulating memory and synaptic plasticity to influencing neuroinflammation and metabolism.
This compound activates key signaling pathways in microglia, the immune cells of the central nervous system, leading to a pro-inflammatory state, though weaker than the effect of LPS (lipopolysaccharide) [8] [9].
A significant off-target effect of this compound is the inhibition of the Mitochondrial Pyruvate Carrier, which is independent of its PDE-inhibiting activity [4].
This compound remains a valuable tool compound in pharmacology and neuroscience research due to its multi-target actions on PDEs, GPR35, and cellular metabolism. When designing experiments, researchers must carefully account for its lack of selectivity and consider using more specific inhibitors in conjunction to deconvolve its complex mechanisms of action.
Zaprinast is a competitive PDE inhibitor that primarily targets cGMP-specific phosphodiesterases, serving as a key research tool for investigating cyclic nucleotide signaling pathways and their physiological effects. As a precursor to the development of sildenafil, this compound has been instrumental in advancing our understanding of cGMP-mediated signaling and continues to be valuable in basic research and drug discovery efforts.
Table 1: Key Pharmacological Characteristics of this compound
| Parameter | Characteristics |
|---|---|
| Primary Mechanism | Competitive inhibition of cGMP-binding catalytic site of PDE5 [1] |
| PDE Selectivity Profile | PDE5 (IC₅₀: 0.4-0.8 μM), PDE6 (IC₅₀: 0.15 μM), PDE1 (IC₅₀: 0.35 μM), PDE9 (IC₅₀: 35 μM), PDE10 (IC₅₀: 22-33 μM), PDE11 (IC₅₀: 5-33 μM) [1] |
| Additional Targets | G protein-coupled receptor 35 (GPR35) agonist [1] |
| Chemical Background | Served as precursor for sildenafil development [1] |
| Key Biochemical Effect | Increases intracellular cGMP levels by preventing hydrolysis [2] [1] |
| Downstream Signaling | Activates protein kinase G (PKG), modulates cyclic nucleotide-gated ion channels [1] |
This compound has demonstrated significant effects in vascular research, particularly in studies investigating pulmonary hypertension and vascular remodeling. In lamb models of persistent pulmonary hypertension, this compound (0.05 mg/kg/min) synergistically enhanced the vasodilatory effects of inhaled nitric oxide, reducing pulmonary artery pressure by 34.3±3% and pulmonary vascular resistance by 64±7% while increasing pulmonary blood flow by 88±34% and postductal PaO₂ by 287±34% [2]. These effects were significantly greater than those achieved with nitric oxide or this compound alone, indicating a true synergistic interaction between cGMP stabilization and NO signaling.
In vascular injury models, this compound (1mg topical application) significantly attenuated neointimal hyperplasia following rat carotid artery balloon injury through both anti-mitogenic and pro-apoptotic mechanisms [3]. This therapeutic effect was comparable to the soluble guanylate cyclase stimulator YC-1 and was associated with elevated vessel cGMP content, reduced medial wall and neointimal cell proliferation, and stimulated apoptosis of vascular smooth muscle cells [3]. These findings highlight the crucial role of cGMP signaling in modulating vascular remodeling processes and suggest potential therapeutic applications for PDE5 inhibition in vasoproliferative disorders.
In neuroscience research, this compound has emerged as a valuable tool for investigating the role of cGMP signaling in synaptic plasticity, neurotransmission, and neuroprotection. The drug modulates long-term potentiation and long-term depression in the hippocampus, with studies showing it reduces LTP magnitude and induces synaptic depression in area CA1 [1]. These effects are enhanced by protein kinase A antagonists, suggesting complex interactions between cGMP and cAMP signaling pathways in regulating synaptic strength.
Research utilizing this compound has significantly advanced our understanding of lower urinary tract function, particularly the role of nitrergic signaling in urethral relaxation. In urethane-anesthetized female rats, this compound potentiated reflex-evoked urethral relaxations by 68±24%, demonstrating the crucial function of cGMP degradation in regulating urethral pressure during micturition [4]. This effect was dependent on intact urethral striated muscle function, as demonstrated by its abolition after α-bungarotoxin treatment [4].
The research indicates that a nitrergic pathway mediates reflex-evoked urethral smooth muscle relaxations, with this compound enhancing these responses through both direct effects on smooth muscle and indirect mechanisms involving striated muscle tone regulation [4]. These findings have important implications for understanding urinary continence and voiding dysfunction, highlighting PDE5 as a potential therapeutic target for lower urinary tract symptoms.
In immunological research, this compound has been shown to modulate microglial cell activation and inflammatory mediator production. In rat microglial cells, this compound (0.1 mM) enhanced both basal and LPS-induced secretion of TNF-α and IL-1β, and increased NO production induced by LPS or IFN-γ [5]. These proinflammatory effects were partially inhibited by the protein kinase G inhibitor KT5823, indicating involvement of the cGMP/PKG signaling pathway [5].
This compound also enhanced the expression of iNOS and MHC Class II molecules in microglial cells, suggesting potential amplification of central immune/inflammatory reactions [5]. These findings highlight the complex role of cGMP signaling in neuroinflammation and indicate that PDE5 inhibition can potentiate immune responses in the central nervous system under certain conditions.
Table 2: Research Applications and Experimental Findings of this compound
| Research Area | Experimental Model | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Pulmonary Hypertension | Newborn lambs with persistent pulmonary hypertension [2] | Synergistic reduction in pulmonary artery pressure (34.3±3%) and resistance (64±7%) with NO [2] | Enhanced cGMP signaling potentiates NO-mediated vasodilation [2] |
| Vascular Remodeling | Rat carotid artery balloon injury [3] | Attenuated neointimal growth; reduced proliferation, stimulated apoptosis [3] | Elevated vessel cGMP content exerts anti-mitogenic, pro-apoptotic effects [3] |
| Lower Urinary Tract Function | Urethane-anaesthetized female rats [4] | Potentiated reflex-evoked urethral relaxations (68±24%) [4] | Enhanced nitrergic neurotransmission; dependence on striated muscle function [4] |
| Neuroinflammation | Rat microglial cell cultures [5] | Enhanced TNF-α, IL-1β secretion; increased iNOS and MHC Class II [5] | cGMP/PKG-dependent amplification of immune responses [5] |
| Synaptic Plasticity | Hippocampal studies [1] | Reduced LTP; induced synaptic depression [1] | Presynaptic action reducing glutamate release [1] |
The rat carotid artery balloon injury model provides a well-established methodology for investigating the effects of this compound on vascular remodeling [3]. Following anesthesia of male Sprague Dawley rats (approximately 520g), a Fogarty 2F embolectomy catheter is introduced through an external carotid arteriotomy, advanced through the left carotid artery, inflated, and withdrawn three times to induce endothelial denudation and vascular injury [3].
This protocol demonstrates robust experinal reproducibility and enables comprehensive assessment of this compound effects on vascular cell proliferation, apoptosis, and neointimal formation, providing insight into its mechanisms of action in vascular pathology.
The detailed methodology for investigating this compound effects on lower urinary tract function involves simultaneous measurement of bladder and urethral pressures in conjunction with electromyographic recordings [4]. Female Sprague-Dawley rats (200-345g) are anesthetized with urethane, and the urinary bladder is exposed through a midline abdominal incision with ureters tied distally and cut to prevent bladder filling with urine [4].
This integrated physiological approach allows researchers to differentiate between this compound's effects on smooth and striated muscle components of the urethral sphincter mechanism and assess the contribution of nitrergic signaling to lower urinary tract function.
The experimental findings with this compound have contributed significantly to our understanding of PDE5 inhibition as a therapeutic strategy. While this compound itself is not used clinically, its investigation has paved the way for the development of FDA-approved PDE5 inhibitors including sildenafil, vardenafil, and tadalafil, which share its core mechanism but offer improved selectivity and pharmacokinetic profiles [6].
Recent research has revealed promising potential for PDE5 inhibitors in oncology applications. Population-based studies of gastric cancer patients receiving PDE5 inhibitors post-diagnosis showed significantly lower cancer-specific mortality compared to matched controls, suggesting potential anti-tumor effects [7]. The protective association was more pronounced in early-stage patients and those with specific histological subtypes [7]. Mechanistic studies indicate that PDE5 inhibition can suppress tumor growth through regulation of c-MYC stability and downstream signaling pathways, highlighting potential for drug repurposing in oncology [7].
Future research directions include addressing the selectivity limitations of current PDE5 inhibitors through development of allosteric modulators that may achieve unprecedented isoform selectivity [6]. Additionally, the multi-targeted ligand approach represents an innovative strategy for enhancing therapeutic efficacy while minimizing side effects [6]. As our understanding of this compound's effects across multiple physiological systems continues to expand, so too does its value as a research tool for elucidating complex cGMP-mediated signaling pathways and their translational applications.
Figure 1: this compound Mechanism of Action in cGMP Signaling Pathway - this compound inhibits PDE5, preventing cGMP hydrolysis and enhancing downstream signaling [2] [1] [6]
The table below summarizes key quantitative data for Zaprinast as a GPR35 agonist.
| Parameter | Value for Human GPR35 | Value for Rat GPR35 | Experimental System & Notes |
|---|---|---|---|
| EC₅₀ | ~840 nM (0.84 µM) [1] | ~16 nM (0.016 µM) [1] | Intracellular calcium mobilization assay in HEK293 cells. Demonstrates significant species selectivity [1]. |
| EC₅₀ | - | - | β-arrestin-2 recruitment assay. Confirms this compound is substantially more potent than kynurenic acid at both human and rat orthologues [2]. |
| Therapeutic Effect (Osteoclast TRAP activity) | Significant reduction [3] | - | Primary human osteoclasts. Effect was prevented by a GPR35-specific antagonist [3]. |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.
This is a common and robust method for studying GPR35 activation and internalization.
This protocol assesses the functional, therapeutic outcome of GPR35 activation in a bone biology context [3].
The following diagram illustrates the key signaling pathways and experimental readouts triggered by this compound-induced GPR35 activation, integrating the mechanisms identified in the research [3] [5].
Activation of GPR35 by this compound has shown promising therapeutic effects in preclinical models:
When designing your experiments, it is critical to account for the pronounced species-dependent pharmacology of this compound. Its affinity for rodent GPR35 is significantly higher than for the human ortholog, necessitating careful interpretation of data from animal models [1] [2].
Zaprinast (chemical name: 5-(2-Propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one) is primarily a selective inhibitor of cGMP-specific phosphodiesterases [1]. The table below details its published inhibitory concentration (IC₅₀) values for various PDE subtypes.
| PDE Subtype | Selectivity for | Reported IC₅₀ Value |
|---|---|---|
| PDE5 | cGMP | 0.76 μM [2] |
| PDE6 | cGMP | 0.15 μM [2] |
| PDE9 | cGMP | 29.0 μM [2] |
| PDE11 | cGMP/cAMP | 12.0 μM [2] |
| PDE1 | cGMP/cAMP | Inhibited, lower selectivity [1] |
Beyond PDE inhibition, this compound has two other significant pharmacological activities:
The following table summarizes major research findings and the corresponding experimental models for this compound.
| Research Area | Key Finding | Experimental Model |
|---|---|---|
| Vascular Biology | Potentiated NO-mediated, reflex-evoked urethral relaxation; Reduced vascular remodeling post-injury via anti-proliferative and pro-apoptotic effects [3] [4]. | Female rats (in vivo); Rat carotid artery balloon injury model (ex vivo) [3] [4]. |
| Pulmonary Vasodilation | Caused dose-dependent decreases in pulmonary vascular resistance [5]. | Intact-chest cat model (in vivo) [5]. |
| Central Nervous System | Enhanced spatial memory; Overcame sexual dysfunction induced by fluoxetine (an SSRI) [6] [7]. | Mice (Morris water maze, radial arm maze); Hamsters (behavioral estrus model) [6] [7]. |
| Metabolic Studies | Inhibited mitochondrial pyruvate carrier, leading to aspartate accumulation at the expense of glutamate [2]. | In vitro (cellular assays); Retina tissue [2]. |
To help you evaluate and potentially replicate key findings, here are summaries of detailed experimental protocols from the search results.
Protocol 1: Investigation of Urethral Function in Anesthetized Rats [3]
Protocol 2: Assessment of Vascular Remodeling Post-Balloon Injury [4]
This compound's primary mechanism involves enhancing the NO/cGMP signaling pathway. The diagram below illustrates this core mechanism and its downstream effects, integrating findings from multiple research areas [3] [4] [8].
This diagram shows how this compound inhibits PDE5, preventing cGMP degradation. Elevated cGMP activates Protein Kinase G (PKG), which phosphorylates the transcription factor CREB and mediates key downstream effects like smooth muscle relaxation, reduced proliferation, increased apoptosis, and enhanced synaptic plasticity [3] [4] [8].
When designing experiments with this compound, keep these points in mind:
Zaprinast is primarily known as a phosphodiesterase inhibitor, but its actions extend to other molecular targets.
The table below summarizes the primary molecular targets of this compound and their functional consequences.
| Molecular Target | Type of Interaction | Reported IC₅₀ / Potency | Primary Functional Consequence |
|---|---|---|---|
| PDE5 | Inhibition [1] [2] | 0.4–0.8 μM [2] | ↑ intracellular cGMP [2] |
| PDE6 | Inhibition [2] | 0.15 μM [2] | ↑ intracellular cGMP [2] |
| PDE1 | Inhibition [2] | 0.35 μM [2] | Alters cAMP & cGMP hydrolysis [2] |
| GPR35 | Agonist (Reference) [2] | Reasonable potency across species [2] | Gαi/o-coupled reduction of cAMP [2] |
| PDE9, PDE10, PDE11 | Modulation/Inhibition [2] | IC₅₀ 22–35 μM [2] | Contributes to off-target effects on cyclic nucleotides [2] |
This compound's primary mechanism involves elevating cyclic GMP (cGMP) levels by inhibiting its breakdown, which activates downstream signaling cascades. The diagram below illustrates the key pathways influenced by this compound in neural systems.
This compound's primary signaling pathways: PDE inhibition elevates cGMP, while GPR35 activation lowers cAMP.
This compound demonstrates significant effects in preclinical models of memory, neurodegenerative disease, and neuroprotection.
The table below consolidates quantitative data and experimental observations from recent studies.
| Research Area | Model System | Dose/Concentration | Key Experimental Outcome | Proposed Mechanism |
|---|---|---|---|---|
| Memory & Cognition | Male Balb-c mice [1] | 10 mg/kg (i.p.) | ↓ Transfer latency in EPM test; ↓ exploratory activity in Hughes box [1] | Spatial memory enhancement; possible anxiogenic effect [1] |
| Memory & Cognition | Rodents (object recognition) [2] | Administered post-training | Improved long-term memory (up to 4 hours) [2] | Increased cGMP and p-CREB [2] |
| Parkinson's Disease | DJ-1β mutant flies & human neural cells [3] | N/A (Chemical screen hit) | Improved motor performance, suppressed OS-induced cell death [3] | ↓ Oxidative stress, ↓ apoptosis, ↑ mitochondrial viability [3] |
| Neuroprotection | Cultured spinal motor neurons [2] | N/S (In-vitro) | Protection against chronic glutamate toxicity [2] | cGMP-PKG pathway; reduced oxidative stress [2] |
| Synaptic Plasticity | Hippocampal area CA1 [2] | N/S (In-vitro) | Reduced LTP magnitude; induced synaptic depression [2] | Presynaptic reduction of glutamate release [2] |
| Levodopa-Induced Dyskinesia | 6-OHDA-lesioned rats [2] | Intrastriatal injection | Rescued striatal LTD; ↓ abnormal involuntary movements [2] | Improved striatal cyclic nucleotide levels [2] |
For researchers looking to replicate or build upon these findings, here are detailed methodologies for key behavioral tests and the high-throughput screening approach from the search results.
1. Modified Elevated Plus Maze (mEPM) Test for Spatial Memory This protocol is used to assess spatial long-term memory in mice [1].
2. Passive Avoidance (PA) Test for Emotional Memory This test evaluates emotional memory based on contextual fear conditioning [1].
The workflow for these memory tests is standardized, as shown in the following diagram.
General workflow for in-vivo behavioral tests assessing cognitive effects of this compound in mice.
A high-throughput chemical screen identified this compound as a hit compound for PD therapy. The workflow is illustrated below.
High-throughput screening workflow used to identify this compound as a potential therapy for Parkinson's disease.
The body of evidence positions this compound as a versatile tool for basic research and a potential lead for therapeutic development.
Zaprinast, chemically known as 5-(2-propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one, is a pharmacological agent with a molecular weight of 271.280 g·mol⁻¹ that has evolved significantly from its initial intended purpose. Originally developed as a potential anti-allergy compound, this compound was synthesized during investigations of xanthine derivatives and was found to be 20–50 times more potent than disodium cromoglycate as an inhibitor of histamine release from mast cells and leukocytes. This promising anti-asthma potential led to further characterization, which revealed its potent effects on phosphodiesterase enzymes, particularly those specific for cyclic guanosine monophosphate (cGMP) hydrolysis. Despite its failure as a clinical drug candidate, this compound gained substantial importance as the chemical precursor for sildenafil (Viagra), which was successfully developed based on this compound's PDE inhibitory activity. [1] [2]
The historical trajectory of this compound exemplifies the phenomenon of drug repurposing in pharmaceutical research, where a compound initially developed for one therapeutic indication (allergic asthma) finds greater utility as a research tool and template for novel therapeutics. This compound is now categorized as an experimental compound rather than a clinical drug, and it serves as a critical tool compound for investigating cyclic nucleotide signaling pathways in various biological systems. Its current research applications span neuroscience, metabolism, urology, and immunology, making it a versatile pharmacological agent for basic science investigations. [3] [2]
This compound exerts its multifaceted biological effects through several distinct molecular mechanisms, with its most extensively characterized action being the inhibition of cyclic nucleotide phosphodiesterases (PDEs). As a relatively broad-spectrum PDE inhibitor, this compound demonstrates varying potency against different PDE isoforms, with particular affinity for cGMP-degrading enzymes. The table below summarizes this compound's inhibitory profile against key PDE targets: [4]
Table: this compound Inhibition Profile for Phosphodiesterase Isoforms
| PDE Isoform | Primary Specificity | IC₅₀ Value (μM) | Biological Significance |
|---|---|---|---|
| PDE5 | cGMP | 0.4–0.8 | Vasodilation, smooth muscle relaxation, neurotransmission |
| PDE6 | cGMP | 0.15 | Visual signal transduction (retinal degeneration models) |
| PDE1 | cGMP/cAMP | 0.35 | Neuronal signaling, vascular tone |
| PDE9 | cGMP | 35 | Memory formation, hippocampal function |
| PDE10 | cAMP/cGMP | 22–33 | Striatal neurotransmission, motor control |
| PDE11 | cAMP/cGMP | 5–33 | Skeletal muscle, testicular function |
Beyond its PDE inhibitory activity, this compound has been identified as a potent agonist for GPR35, an orphan G-protein coupled receptor, with reasonable potency across various species orthologues. This activity is particularly noteworthy because it occurs independently of this compound's effects on cyclic nucleotide signaling. Activation of GPR35 by this compound triggers Gαi/o-coupled signaling pathways, resulting in reduced intracellular cAMP levels in specific cell types, including dorsal root ganglion neurons. Interestingly, this compound demonstrates significant species-dependent potency at GPR35, showing higher affinity for rat versus human orthologues, which must be considered when interpreting preclinical data. [4] [2]
More recently, a novel mechanism of action has been identified through structural studies, revealing that this compound directly inhibits the mitochondrial pyruvate carrier (MPC). Research published in 2025 utilizing cryo-electron microscopy has elucidated the molecular basis of this interaction, showing that this compound binds to the MPC1L/MPC2 heterodimer in the outward-open state, exploiting the same binding site used by pyruvate and thereby competitively inhibiting mitochondrial pyruvate uptake. This inhibition has profound metabolic consequences, particularly in neuronal tissues, where it leads to dramatic alterations in aspartate and glutamate levels and impairs tricarboxylic acid cycle flux. This mechanism appears independent of this compound's effects on phosphodiesterases and represents a distinct pathway through which the compound influences cellular metabolism. [5] [6]
The effects of this compound on learning and memory have been extensively investigated using standardized behavioral paradigms with specific experimental protocols. In the Morris water maze task assessing spatial memory, this compound is typically administered via intraperitoneal injection at doses ranging from 3-10 mg/kg immediately after training sessions. Memory retention is evaluated 24 hours post-administration by measuring latency to find the hidden platform. Surprisingly, despite being a PDE5 inhibitor, this compound at 10 mg/kg has been shown to cause significant memory impairment in this task, which researchers attribute to a rebound increase in PDE5 expression in the hippocampus following initial inhibition. This compensatory mechanism highlights the complexity of chronic PDE inhibition and its functional consequences. [7]
In the elevated plus maze test of spatial memory, this compound administration (10 mg/kg) significantly decreases second-day transfer latency, indicating enhanced memory retention. Similarly, in passive avoidance tests evaluating emotional memory, this compound demonstrates more modest effects compared to other PDE inhibitors like rolipram. The experimental protocol for these studies involves administering this compound dissolved in saline supplemented with minimal DMSO (typically 0.1 mL per 10 g body weight) to male Balb-c mice 30 minutes before behavioral acquisition trials. Retention tests are conducted 24 hours after training, with results suggesting that this compound may have differential effects on various memory domains, more robustly influencing spatial versus emotional memory components. [8]
Research on this compound's effects on lower urinary tract function employs sophisticated in vivo models to investigate reflex-evoked changes in bladder and urethral physiology. The established protocol utilizes female Sprague-Dawley rats (200-345 g) anesthetized with urethane (1.2 g kg⁻¹, i.v.). After surgical preparation, which includes cannulation of the urinary bladder and placement of urethral pressure sensors, this compound is administered intravenously while monitoring urethral pressure, bladder pressure, and electromyographic activity of the external urethral sphincter. Doses are carefully titrated based on preliminary studies, typically starting at 1 mg/kg and increasing incrementally. [9]
This methodology has demonstrated that this compound potentiates reflex-evoked urethral relaxations by approximately 68±24% and increases baseline urethral pressure through mechanisms involving enhanced nitrergic transmission. Importantly, follow-up experiments using α-bungarotoxin to block urethral striated muscle reveal that this compound's effects depend significantly on intact striated muscle function, highlighting the complex interplay between smooth and striated muscle components in urethral physiology. These findings have implications for understanding nitric oxide-cGMP signaling pathways in lower urinary tract function and potential therapeutic applications for voiding dysfunction. [9]
The investigation of this compound's effects on mitochondrial metabolism employs both in vitro and ex vivo approaches to precisely quantify its impact on pyruvate transport and metabolic fluxes. In the mitochondrial pyruvate carrier inhibition assay, freshly isolated mouse liver mitochondria are suspended in sucrose-based medium (250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.6), followed by incubation with this compound across a concentration range (typically 1-100 μM) for 5 minutes at room temperature. The transport reaction is initiated by adding [2-¹⁴C]pyruvate (15 μM), terminated after 1 minute by rapid centrifugation through a dodecane/bromododecane oil layer, and mitochondrial radioactivity quantified by scintillation counting. [6]
For metabolic flux analysis, mouse retinal explants or brain slices are incubated with ¹³C-labeled glucose or glutamine in Krebs-Ringer/HEPES/bicarbonate buffer with 5 mM glucose equivalents. Following this compound treatment (typically 10-100 μM) for 1-4 hours, tissues are snap-frozen, metabolites extracted using cold methanol/chloroform/water mixtures, and analyzed via gas chromatography-mass spectrometry to determine ¹³C enrichment in metabolic intermediates. This approach has revealed that this compound inhibition of mitochondrial pyruvate transport causes massive accumulation of aspartate at the expense of glutamate, profoundly altering amino acid homeostasis in neuronal tissues. Complementary oxygen consumption measurements using isolated brain mitochondria demonstrate concentration-dependent inhibition of pyruvate-driven respiration, providing functional validation of MPC inhibition. [6]
This compound influences multiple intracellular signaling cascades through its primary molecular targets, resulting in complex physiological effects across different tissues and cell types. In neural systems, the inhibition of cGMP-specific PDEs leads to elevated intracellular cGMP levels, which subsequently activates protein kinase G and modulates cyclic nucleotide-gated ion channels. This signaling cascade influences synaptic plasticity by modulating long-term potentiation and long-term depression in hippocampal neurons, with this compound specifically reducing LTP magnitude and inducing synaptic depression in area CA1. These effects appear to involve both presynaptic mechanisms, through reduced glutamate release, and postsynaptic mechanisms, via increased phosphorylation of the cAMP-responsive element binding protein. [4]
The diagram below illustrates this compound's primary molecular targets and downstream signaling pathways:
In microglial cells, this compound activates a distinct set of signaling pathways, including MAPKs (ERK1/2, p38, JNK), NF-κB, and PI3K/Akt, leading to the induction of pro-inflammatory genes such as TNF-α, IL-1β, CCL2, and CXCL1. This microglial activation profile, while significant, is notably weaker and more transient than classical inflammatory activation by lipopolysaccharide, with slower phosphorylation kinetics and reversible IκB degradation. The involvement of multiple signaling modules in microglial responses to this compound highlights the complexity of cyclic nucleotide-mediated immunomodulation and suggests context-dependent outcomes based on cellular environment and co-stimulatory signals. [10]
The diagram below illustrates the experimental workflow for investigating this compound's effects on mitochondrial metabolism:
This compound has demonstrated significant potential in models of neurological disease, particularly in neuroprotection and modulation of neuroinflammation. Preclinical studies reveal that intraperitoneal administration of this compound decreases microglia/macrophage activation in mouse models of cortical cryoinjury, reduces oxidative stress, and slows neurodegeneration. In models of neurodegenerative diseases, this compound protects cultured spinal motor and non-motor neurons against chronic glutamate-induced toxicity and reactive oxygen species-induced damage. Notably, this compound was identified as the most effective compound to improve nerve cell vitality in a Drosophila model of Parkinson's disease, with concomitant improvements in motor symptoms and reduced oxidative stress. These neuroprotective effects appear to involve both cyclic nucleotide-dependent mechanisms and potentially GPR35-mediated signaling pathways. [4]
In the context of dopamine depletion and levodopa-induced dyskinesia, this compound administration in 6-hydroxydopamine-lesioned rats rescues long-term depression at glutamatergic striatal synapses and decreases abnormal involuntary movements following intrastriatal injection. This suggests that PDE-targeting drugs may ameliorate levodopa-induced dyskinesia by promoting striatal LTD, highlighting their potential as adjunctive therapies in Parkinson's disease. The ability of this compound to fully restore LTD to normal conditions via stimulation of a cGMP-PKG-dependent intracellular signaling pathway further supports the involvement of cyclic nucleotide signaling in these beneficial effects. [4]
The discovery that this compound directly inhibits the mitochondrial pyruvate carrier has opened new research avenues in metabolic disease and cancer biology. By blocking pyruvate entry into mitochondria, this compound causes a metabolic reprogramming that mimics certain aspects of the Warburg effect observed in cancer cells, with increased glycolysis and altered amino acid metabolism. This metabolic effect is particularly pronounced in neuronal tissues, where this compound treatment leads to massive accumulation of aspartate at the expense of glutamate, disrupting the balance of neurotransmitter precursors. The metabolic consequences of MPC inhibition include reduced tricarboxylic acid cycle flux, impaired oxidative phosphorylation, and compensatory changes in glutamine metabolism. [6]
These findings have significant implications for understanding hypoglycemia-induced neuronal damage and developing potential therapeutic strategies for metabolic disorders. The identification of this compound as a specific MPC inhibitor provides researchers with a valuable pharmacological tool to dissect the roles of mitochondrial pyruvate transport in different tissues and disease states. Recent structural studies elucidating the molecular basis of pyruvate transport inhibition by this compound may facilitate the development of more specific MPC inhibitors with potential applications in diabetes, metabolic dysfunction-associated steatotic liver disease, and cancer. [5] [6]
Despite its utility as a research tool, this compound has significant limitations that must be considered when designing experiments and interpreting results. Its relatively non-selective inhibition profile across multiple PDE isoforms (PDE5, PDE6, PDE1, PDE9, PDE10, and PDE11) complicates the attribution of observed effects to inhibition of specific PDE family members. This lack of selectivity is particularly problematic in tissues expressing multiple PDE isoforms, where this compound may simultaneously influence both cGMP and cAMP signaling pathways. The potential for off-target effects is further highlighted by this compound's activity at GPR35 and the mitochondrial pyruvate carrier, which may contribute to physiological responses independently of PDE inhibition. [4] [1]
Additionally, the species-dependent pharmacology of this compound at GPR35, with higher potency at rat versus human orthologues, presents challenges for translational research. This species selectivity must be carefully considered when extrapolating preclinical findings from rodent models to human physiology and disease. Researchers should employ appropriate counter-screens and control experiments to distinguish between this compound's various mechanisms of action, particularly when studying complex biological systems where multiple molecular targets may be present. The use of more selective inhibitors in parallel studies can help clarify the specific pathways responsible for observed effects. [2]
This compound represents a fascinating example of a pharmacological agent whose research utility has evolved beyond its initial clinical aspirations. From its origins as a failed anti-asthma drug, this compound has become a multifaceted research tool with applications spanning neuroscience, immunology, urology, and metabolism. Its diverse mechanisms of action—including PDE inhibition, GPR35 activation, and mitochondrial pyruvate carrier inhibition—highlight the complexity of pharmacological interventions and the potential for unexpected drug repurposing opportunities. The recent structural characterization of this compound bound to the human mitochondrial pyruvate carrier provides a foundation for rational drug design of more specific MPC inhibitors with potential therapeutic applications. [5]
Zaprinast, also known as M&B 22,948, was synthesized in the 1970s during a study of xanthines as potential anti-allergy compounds [1]. Researchers sought alternatives to drugs like theophylline, which inhibited inflammatory mediator release from leukocytes and mast cells but were much less potent than existing treatments like disodium cromoglycate [1].
This compound was found to be 20–50 times more potent than disodium cromoglycate at inhibiting histamine release, asthma-induced bronchospasm, and the spasmogenic action of histamine and other agents on smooth muscle [1]. This profile proposed this compound as a candidate for allergic asthma [1]. Subsequent studies revealed that its mechanism involved selective inhibition of cyclic GMP-specific phosphodiesterase, making it about 200 times more potent against cGMP phosphodiesterase than cAMP phosphodiesterase in tissues like human lung and bovine coronary artery [1].
This compound's primary mechanism is the inhibition of phosphodiesterase enzymes, which break down cyclic nucleotides. It is most potent against cGMP-degrading PDEs [2] [3] [4].
Table 1: this compound's Inhibitory Potency (IC50) against Phosphodiesterase (PDE) Subtypes
| PDE Subtype | Primary Cyclic Nucleotide Target | Reported IC50 Value |
|---|---|---|
| PDE5 [2] [4] | cGMP | 0.76 µM |
| PDE6 [2] [4] | cGMP | 0.15 µM |
| PDE1 [2] [3] | cGMP & cAMP | 0.35-0.76 µM |
| PDE11 [2] [4] | cGMP & cAMP | 12.0 µM |
| PDE9 [2] [4] | cGMP | 29.0 µM |
| PDE10 [3] | cAMP & cGMP | 22-33 µM |
By inhibiting these PDEs, particularly PDE5, this compound prevents the breakdown of cGMP, increasing intracellular cGMP levels and activating protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation [3] [4].
In 2006, a second, significant mechanism was discovered: this compound is an agonist for the G-protein coupled receptor GPR35 [2] [5]. It activates rat GPR35 with high potency (EC50 ~16 nM) and human GPR35 moderately (EC50 ~840 nM), acting as a Gαi/o- and Gα16-coupled receptor [5].
This compound is extensively used in biomedical research across various fields.
This compound demonstrates protective effects in the vasculature. In a rat model of balloon-induced carotid artery injury, topical application of this compound significantly reduced vascular remodeling [6].
Table 2: Effects of this compound on Vascular Remodeling in Rat Carotid Artery Balloon Injury Model
| Parameter Measured | Effect of this compound | Interpretation |
|---|---|---|
| Vessel cGMP content | Increased | Confirmed target engagement |
| Medial & Neointimal Cell Proliferation | Reduced | Anti-mitogenic effect |
| Medial & Neointimal Cellular Apoptosis | Stimulated | Pro-apoptotic effect |
| Neointimal Remodeling | Markedly attenuated | Overall protective effect against vasoproliferative disorder |
Experimental Protocol (Vascular Injury Model): Rat carotid artery balloon injury is performed using a Fogarty 2F embolectomy catheter [6]. The exposed injured artery is treated topically with this compound (e.g., 1 mg in a Pluronic F-127 hydrogel vehicle) applied to the adventitia [6]. Tissues are harvested days or weeks post-injury for morphological analysis, proliferation assays (e.g., PCNA staining), apoptosis assays (e.g., TUNEL staining), and cGMP measurement via radioimmunoassay [6].
This compound is used to study lower urinary tract function. In urethane-anesthetized female rats, intravenous this compound potentiated reflex-evoked nitrergic urethral relaxations and increased baseline urethral pressure, involving both smooth and striated muscle components [7].
Experimental Protocol (Urethral Function): In anesthetized rats, bladder and urethral pressures are measured via cannulae, with electromyographic (EMG) recordings from urethral striated muscle [7]. This compound is administered intravenously, and effects on reflex responses induced by bladder saline infusion are recorded [7].
This compound modulates synaptic plasticity, learning, and memory [3]. Administered at 10 mg/kg intraperitoneally immediately after training improved long-term memory in object recognition tasks [3] [4]. It also exhibits neuroprotective properties; in a Drosophila model of Parkinson's disease, this compound improved nerve cell vitality and motor symptoms [3]. In microglial cells, this compound activates MAPKs, NFκB, and Akt pathways, inducing inflammatory gene expression, though effects are weaker than lipopolysaccharide (LPS) [8].
The following diagram summarizes the multifaceted mechanisms and research applications of this compound.
This compound's primary mechanisms and research applications. PKG: Protein Kinase G.
Although this compound itself was not a successful commercial drug, its true value lies elsewhere. It served as a direct chemical precursor for sildenafil (Viagra), which successfully reached the market [2] [3]. This compound remains an invaluable research tool for investigating cGMP signaling, PDE biology, and GPR35 function [3] [5].
The development of phosphodiesterase 5 (PDE5) inhibitors represents a landmark achievement in medicinal chemistry, characterized by rational drug design and serendipitous discovery. Zaprinast, first synthesized in 1974, served as the foundational molecule in this journey [1] [2]. Initially characterized as a relatively selective PDE5 inhibitor, it became an invaluable research tool for investigating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway [1]. During the 1980s and early 1990s, researchers at Pfizer were exploring PDE5 as a therapeutic target for cardiovascular disorders, including hypertension and angina pectoris [1] [2]. Their investigation into this compound's structure and activity revealed its potential for erectile function, but its lack of selectivity and suboptimal pharmacokinetic profile limited its clinical utility [1]. This research ultimately culminated in the systematic development of sildenafil (UK-92,480), a potent and highly selective PDE5 inhibitor synthesized through structural optimization of the this compound scaffold [1] [3]. The transition from this compound to sildenafil exemplifies how a tool compound can evolve into a breakthrough medicine through targeted medicinal chemistry.
The molecular optimization from this compound to sildenafil involved strategic modifications that significantly enhanced potency and selectivity.
Chemical Structure Evolution from this compound to Sildenafil
The diagram illustrates the key structural modifications that transformed this compound into sildenafil. These changes included:
Table 1: Comparative Pharmacological Profiles of this compound and Sildenafil
| Parameter | This compound | Sildenafil | Experimental Context |
|---|---|---|---|
| PDE5 IC₅₀ | 0.4-0.8 µM [4] | 4 nM [5] | Enzyme inhibition assays using purified human PDE5 |
| PDE6 IC₅₀ | 0.15 µM [4] | Similar to PDE5 IC₅₀ [5] | Significant for visual side effects |
| PDE1 Inhibition | IC₅₀ 0.35 µM [4] | Minimal at therapeutic doses | Contributes to cardiovascular effects |
| PDE11 Inhibition | IC₅₀ 5-33 µM [4] | Moderate inhibition | Potential endocrine side effects |
| GPR35 Agonism | EC₅₀ 16 nM (rat), 0.84 µM (human) [4] | Not reported | Contributes to analgesic effects |
Table 2: Selectivity Profiles Against Key PDE Isoforms
| PDE Isoform | This compound Selectivity (PDE5 IC₅₀/Isoform IC₅₀) | Sildenafil Selectivity (PDE5 IC₅₀/Isoform IC₅₀) | Physiological Relevance |
|---|---|---|---|
| PDE6 | ~3-5 fold [4] | ~1 fold [5] | Retinal function, visual disturbances |
| PDE1 | ~1 fold [4] | >1000 fold [1] | Cardiovascular tone, tachycardia risk |
| PDE11 | ~6-60 fold [4] | ~5 fold [4] | Endocrine function |
The quantitative data demonstrates that sildenafil achieved approximately 1000-fold greater potency against PDE5 compared to this compound, with significantly improved isoform selectivity [1]. This enhanced profile translated to superior clinical efficacy and reduced off-target effects, particularly the minimized action on PDE1 which reduced cardiovascular side effects [4] [1].
PDE5 inhibitors act by augmenting the NO/sGC/cGMP signaling pathway, which plays a crucial role in smooth muscle relaxation and vasodilation.
PDE5 Inhibition in the NO/cGMP Signaling Pathway
The molecular mechanism involves:
Beyond peripheral effects, this compound has demonstrated significant activity in the central nervous system:
This compound remains an important research tool despite its replacement by more selective inhibitors in clinical practice:
4.1.1 Nitrergic Transmission Studies
4.1.2 GPR35 Agonism Studies
4.1.3 Cancer Metabolism Research
4.2.1 Synaptic Plasticity Protocols
4.2.2 Behavioral Studies
The pharmacological profile of this compound continues to reveal potential therapeutic applications:
When utilizing this compound in research settings, several important limitations must be considered:
The table below summarizes the inhibitory potency of zaprinast against its primary targets, PDE5 and PDE6, based on data from the search results. Values are typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
| Phosphodiesterase (PDE) Type | Reported IC50 (μM) | Reported Ki (μM) | Source / Context |
|---|---|---|---|
| PDE5 | 0.4 - 0.8 [1], 0.76 [2] [3] | 0.13 [4] | Purified enzyme assays [1]. |
| PDE6 | 0.15 [1] [2] [3] | Not explicitly stated | Purified bovine rod and cone PDE6, activated by trypsin [5]. |
The potency values in the table were primarily determined through in vitro enzymatic assays. Here are the detailed methodologies for key experiments cited.
This method measures a drug's ability to inhibit the cGMP-hydrolyzing activity of purified PDE6.
[S] is the substrate concentration and KM is the Michaelis constant.This method assesses PDE6 inhibition in its native physiological environment.
This compound is considered a relatively early, less selective PDE inhibitor. It was the chemical precursor for the development of sildenafil (Viagra), which has a much higher potency and selectivity for PDE5 [1] [4]. The following diagram illustrates its core mechanism and key selectivity consideration.
A critical point for therapeutic development is that this compound's significant inhibition of PDE6, the enzyme crucial for phototransduction in retinal photoreceptors, is a major source of potential off-target effects [1] [5]. This explains why visual disturbances were a side effect of early PDE5 inhibitors and drove the development of more selective drugs like sildenafil.
For researchers aiming to replicate or build upon key findings, the following table summarizes critical experimental details and parameters from the literature.
| Study Focus | Experimental Model | Key Dosage/Concentration | Core Methodology | Measured Outcome(s) |
|---|---|---|---|---|
| Cognitive Effects [1] | Male Balb/c mice (in vivo) | 3 and 10 mg/kg (i.p.) | Elevated plus maze (EPM) and passive avoidance (PA) tests | Transfer latency (EPM); Step-through latency (PA) [1] |
| MPC Inhibition [2] | Isolated mouse liver & brain mitochondria (in vitro) | Not explicitly stated in provided excerpts | Pyruvate-driven O2 consumption; [2-14C]pyruvate transport assay | Oxygen consumption rate; mitochondrial-associated radioactivity [2] |
| CRE-dependent Transcription [3] | SCNCRE cell line (in vitro) | Up to 100 µM | CRE-luciferase reporter assay | Relative luminescence units (RLU) [3] |
| Neuroprotection [4] | DJ-1β mutant flies & human neural-like cells (in vivo & in vitro) | Identified via high-throughput screen | Motor performance assay; cell viability under oxidative stress | Improved motor function; suppression of OS-induced cell death [4] |
The diverse molecular actions of zaprinast can be integrated into a unified signaling diagram.
Unified signaling pathways of this compound, showing its primary molecular targets and downstream biological effects.
This compound's multi-target profile presents both challenges and opportunities for research and drug development.
The table below summarizes the primary and secondary mechanisms through which Zaprinast exerts its biological effects.
| Mechanism Type | Target | Interaction Effect | Quantitative Measure (IC₅₀/EC₅₀) | Key Functional Outcome |
|---|---|---|---|---|
| Primary | Phosphodiesterase 5 (PDE5) | Inhibition [1] | IC₅₀ ~0.76 µM [1] | Increased cGMP levels, leading to vasodilation and relaxation of smooth muscle [1]. |
| Secondary | Phosphodiesterase 6 (PDE6) | Inhibition [1] | IC₅₀ ~0.15 µM [1] | Off-target effect, stronger than its effect on PDE5 [1]. |
| Secondary | Phosphodiesterase 9 (PDE9) | Inhibition [1] | IC₅₀ ~29.0 µM [1] | Off-target effect [1]. |
| Secondary | Phosphodiesterase 11 (PDE11) | Inhibition [1] | IC₅₀ ~12.0 µM [1] | Off-target effect [1]. |
| Secondary | GPR35 (Human GPCR) | Activation [1] [2] | EC₅₀ ~840 nM [1] | Contributes to neuroprotection in Parkinson's disease models [2]. |
| Secondary | GPR35 (Rat GPCR) | Activation [1] | EC₅₀ ~16 nM [1] | Species-specific potent activation [1]. |
The following diagram illustrates the core signaling pathway activated by this compound in a general cellular context.
Generalized signaling pathway of this compound via PDE5 inhibition.
This compound has been instrumental as a research tool in two primary fields: parasitology and neuroscience.
In studies on Toxoplasma gondii, this compound is used to stimulate a key signaling cascade to understand the parasite's egress from host cells [3].
Experimental Workflow:
The diagram below details this specific signaling pathway in T. gondii.
This compound-induced signaling cascade in T. gondii leading to egress.
A high-throughput chemical screen in a Drosophila model identified this compound as a potential therapeutic for Parkinson's disease (PD) [2].
Experimental Protocol:
The table below summarizes the key findings from this foundational PD research.
| Research Model | This compound Dose/Concentration | Key Phenotypic & Mechanistic Outcomes |
|---|---|---|
| Drosophila (DJ-1β mutant) | 10 µM (in food) [2] | Improved motor performance in climbing assays; Reduced oxidative stress levels and protein carbonylation [2]. |
| Human Neuron-like Cells (DJ-1 deficient) | Not specified (in vitro) [2] | Suppressed oxidative stress-induced cell death; Attenuated apoptosis; Increased mitochondrial viability; Enhanced glycolysis [2]. |
| Mechanistic Insight | N/A | Neuroprotection is mediated through both PDE inhibition and activation of the orphan receptor GPR35 [2]. |
When working with this compound, consider these critical points:
This compound (chemically known as M&B 22948) is a selective inhibitor of cGMP-selective phosphodiesterase 5 (PDE5) that has become an invaluable research tool in various fields of biomedical science. As a small molecule with the CAS number 37762-06-4, this compound functions primarily by potentiating cyclic GMP signaling through inhibition of its degradation, leading to increased intracellular cGMP levels in various cell types including myocytes [1]. This fundamental mechanism underlies its diverse research applications across cardiovascular, neurological, urological, and metabolic studies. This compound exhibits a dual functionality as it also acts as a G protein-coupled receptor 35 (GPR35) agonist, demonstrating stronger activation of rat GPR35 compared to human GPR35 [1]. This pharmacological profile makes this compound particularly useful for investigating signaling pathways involving both cyclic nucleotide regulation and GPR35-mediated processes.
The molecular basis of this compound's activity revolves around the nitric oxide-cGMP pathway, where it enhances the effects of endogenous or exogenous nitric oxide by preventing the breakdown of cGMP [2]. This synergistic relationship with NO signaling has been demonstrated in various experimental systems, from isolated vascular tissues to whole animal models [2] [3]. Research has shown that this compound causes significant increases in cGMP levels, which translates to functional outcomes such as vasodilation, modulation of neuronal signaling, and regulation of smooth muscle tone [1] [4]. Furthermore, this compound has demonstrated antiproliferative and proapoptotic effects on vascular smooth muscle cells, suggesting potential applications in investigating pathological remodeling processes in various disease models [1].
This compound has been utilized in diverse research contexts, yielding important insights into cellular signaling pathways and potential therapeutic applications. The table below summarizes key research applications and quantitative findings from published studies:
Table 1: Summary of this compound's Research Applications and Experimental Findings
| Research Area | Experimental Model | Concentration/Dose | Key Findings | Citations |
|---|---|---|---|---|
| Pulmonary Hypertension | Lamb pulmonary arteries | 3 × 10⁻⁵ M | Restored sodium nitroprusside relaxations in hypertensive arteries | [2] |
| Pulmonary Hypertension | Newborn lambs in vivo | 0.05 mg/kg/min IV | Synergistic reduction in pulmonary vascular resistance (64±7%) with NO | [2] |
| Memory & Cognition | Male Balb-c mice | 3 and 10 mg/kg IP | Enhanced spatial memory in EPM test at 10 mg/kg | [5] |
| Urinary Function | Female Sprague-Dawley rats | IV administration | Potentiated reflex-evoked urethral relaxations (68±24%) | [4] |
| Parkinson's Disease Models | DJ-1β mutant flies | 10 µM in feed | Improved motor performance, reduced oxidative stress | [6] |
| Parkinson's Disease Models | DJ-1-deficient SH-SY5Y cells | In vitro treatment | Reduced OS-induced cell death, enhanced mitochondrial viability | [6] |
| Visual System Research | Isolated rat retina | 1-200 µM | Enhanced photoreceptor response at low doses (1 µM) | [7] |
| GPR35 Signaling | CHO cells expressing GPR35 | EC₅₀ = 0.0611 µM (rat), 1.96 µM (human) | Species-dependent agonist activity | [1] |
The diverse research applications of this compound highlighted in Table 1 demonstrate its utility across multiple organ systems and disease models. In pulmonary research, this compound has shown particular promise in models of persistent pulmonary hypertension, where it synergizes with nitric oxide to produce enhanced vasodilation [2]. In neurological contexts, this compound has demonstrated cognition-enhancing properties in behavioral models and protective effects in neurodegenerative models [5] [6]. The differential effects on various PDE isoforms and GPR35 activation across species should be carefully considered when designing experiments and interpreting results [1].
Table 2: this compound Selectivity Profile for Phosphodiesterase Families
| PDE Family | Inhibition Potency | Cellular Consequences | Research Implications |
|---|---|---|---|
| PDE5 | High (primary target) | Increased cGMP levels | Vasodilation, platelet aggregation inhibition |
| PDE1 | Moderate | Altered Ca²⁺/calmodulin signaling | Cognitive effects, smooth muscle tone |
| PDE6 | Moderate (retinal) | Altered phototransduction | Visual system research applications |
| PDE9 | Lower affinity | Potential cognitive effects | Neurological function studies |
| PDE4 | Minimal | No significant cAMP increase | Specificity for cGMP vs cAMP pathways |
Tissue Collection and Preparation: Obtain pulmonary arteries from appropriate animal models (e.g., lamb model of persistent pulmonary hypertension following prenatal ductus arteriosus ligation). Dissect arteries carefully to preserve endothelial integrity and mount in organ bath systems with oxygenated physiological salt solution maintained at 37°C [2].
Experimental Setup: Connect tissue preparations to force transducers for isometric tension recording. Apply optimal resting tension (typically 2-4 g depending on vessel size) and equilibrate for 60-90 minutes with regular washing [2].
This compound Application: Prepare fresh this compound solution at 3 × 10⁻⁵ M concentration in physiological buffer. Administer this compound as pretreatment 15-30 minutes before evaluating responses to vasodilators like sodium nitroprusside or nitric oxide donors. Include vehicle control groups (typically DMSO at equivalent concentrations) [2].
Data Analysis: Quantify relaxation as percentage reduction from precontracted tension. Compare concentration-response curves with and without this compound pretreatment using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) [2].
Animal Preparation: Utilize newborn lambs (or appropriate rodent models) instrumented for hemodynamic monitoring. This typically involves catheterization of pulmonary artery, systemic artery, and potentially jugular vein for drug administration [2].
This compound Administration: Prepare this compound for intravenous infusion at 0.05 mg/kg/min. Dissolve in physiological saline with minimal DMSO (typically <1%) as required for solubility. Filter-sterilize solution if intended for chronic studies [2].
Experimental Protocol: Record baseline measurements of pulmonary artery pressure, systemic arterial pressure, pulmonary blood flow, and arterial blood gases. Initiate this compound infusion alone for 15-30 minutes, then continue with combination therapy if testing synergy with inhaled NO (typically 6 ppm) [2].
Data Collection and Analysis: Calculate pulmonary vascular resistance from pressure and flow measurements. Monitor duration of vasodilation after cessation of treatments. Compare responses across treatment groups with appropriate sample sizes (typically n≥5 per group) [2].
Fly Husbandry and Drug Administration: Maintain DJ-1β mutant flies under standard conditions. For this compound treatment, prepare 10 µM concentration in standard fly food from a 100 mM DMSO stock solution. Include vehicle control groups with equivalent DMSO concentration (typically 0.1%) [6].
Climbing Assay: Collect L2 stage larvae and culture in this compound-containing food. After eclosion, transfer adult flies to fresh drug-containing food. At 5 days post-eclosion, perform climbing assays by transferring groups of flies to graduated tubes, acclimating for 1 minute, tapping down, and recording climbing height over 10 seconds. Repeat 4 times per group [6].
Data Analysis: Calculate mean climbing height for each treatment group. Compare using appropriate statistical tests (e.g., Student's t-test for two groups, ANOVA for multiple groups). Consider including positive controls if available [6].
Animal Subjects and Groups: Use male Balb-c mice (7 weeks old upon arrival). Allow acclimation period of at least 2 weeks under controlled conditions (21±1.5°C, 60% humidity, 12h light/dark cycle) [5].
Drug Preparation and Administration: Prepare this compound in saline with minimal DMSO. Administer intraperitoneally at 3 and 10 mg/kg doses 30 minutes before behavioral testing. Include vehicle control groups with equivalent DMSO/saline mixture [5].
Elevated Plus Maze (EPM) Learning Task: Conduct acquisition trial on Day 1 by placing mouse at distal end of open arm facing away from center. Record transfer latency to enter enclosed arm. On Day 2, repeat procedure for retention trial. Use maximum 90-second cutoff for non-performers [5].
Passive Avoidance Test: On Day 1, place mouse in illuminated compartment, open door after 60-second acclimation. Deliver foot shock (0.25 mA/1 s) upon entry to dark compartment. On Day 2, measure step-through latency (maximum 300s) without shock [5].
Surgical Preparation: Anesthetize female Sprague-Dawley rats (200-345 g) with urethane (1.2 g/kg, IV). Cannulate jugular vein for drug administration, carotid artery for blood pressure monitoring, and trachea for ventilation maintenance. Monitor and maintain blood gases within physiological range [4].
Bladder and Urethral Pressure Recording: Expose bladder via midline incision, cannulate ureters to prevent urine accumulation. Insert two bladder cannulae - one for pressure recording, one for saline infusion (0.046 ml/min). Measure urethral pressure using specialized pressure recording system [4].
Electromyographic (EMG) Recording: Insert fine copper wire electrodes percutaneously approximately 0.5 cm lateral and 0.5 cm caudal to external urethral opening for EUS-EMG recordings [4].
Drug Administration and Data Collection: After stabilization period, administer this compound intravenously. Record baseline urethral pressure, reflex-evoked urethral relaxations during bladder distension, and EUS-EMG activity. Analyze drug effects on these parameters [4].
Cell Culture and Preparation: Culture CHO cells expressing rat, mouse, or human GPR35. For β-arrestin recruitment assays, use cells additionally engineered with reporter gene systems (e.g., beta-galactosidase) [1].
This compound Treatment and Measurement: Prepare this compound concentration series in appropriate buffer. Treat cells for specified duration (typically 90 minutes for β-arrestin recruitment assays in CHO cells). Measure reporter activity according to standard protocols [1].
Data Analysis: Calculate EC₅₀ values using appropriate nonlinear regression models. Note the significant species differences in potency (rat EC₅₀ = 0.0611 µM, human EC₅₀ = 1.96 µM) [1].
Retina Preparation: Isolate dark-adapted rat retina and maintain in oxygenated artificial cerebrospinal fluid. Perform recordings under dim red light to preserve dark adaptation [7].
ERG Recording and Drug Application: Place retina in recording chamber and position electrodes for electroretinogram (ERG) recording. Prepare fresh this compound solutions (1-200 µM) in oxygenated buffer. Apply low doses (1 µM) for 5-8 minutes to observe amplitude enhancement, or higher doses (200 µM) to observe biphasic responses [7].
Pharmacological Dissection: To isolate photoreceptor responses, apply BaCl₂ (to block glial K+ buffering) and dl-AP4 (to block ON-bipolar cell responses) before this compound treatment [7].
The following diagram illustrates the key molecular mechanisms of this compound action across different biological systems:
Schematic Diagram 1: Molecular signaling pathways of this compound. The diagram illustrates the dual mechanisms of this compound action through PDE5 inhibition (blue theme) and GPR35 activation (yellow/green theme).
Research Use Only: this compound is strictly designated for research purposes and is not approved for diagnostic or therapeutic applications in humans [1].
Controlled Substance Status: Researchers should verify the regulatory status of this compound in their country, as it may be classified as a controlled substance in some territories with restrictions on purchase and use [1].
Handling Precautions: Use appropriate personal protective equipment including lab coat, gloves, and safety glasses when handling this compound. Avoid generating dusts and aerosols, and use adequate ventilation [1].
Storage Conditions: Store this compound as a solid material at -20°C protected from light. For solution preparation, use DMSO as solvent and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles [1].
Solubility Issues: this compound has limited aqueous solubility and typically requires DMSO for stock solution preparation. For in vivo studies, ensure final DMSO concentration does not exceed biocompatibility limits (typically <1% for intravenous administration, <10% for intraperitoneal) [5].
Species-Specific Responses: Account for significant species differences in GPR35 activation, with much higher potency at rat GPR35 (EC₅₀ = 0.0611 µM) compared to human GPR35 (EC₅₀ = 1.96 µM) when interpreting results [1].
Enzyme Selectivity: While this compound is primarily a PDE5 inhibitor, be aware of its activity at other PDE families including PDE1, PDE6, and PDE9 which may contribute to observed effects in certain experimental systems [4].
Stability Considerations: Prepare fresh this compound solutions regularly and protect from light during experiments due to potential photosensitivity. For extended experiments, verify stability under specific experimental conditions [7].
This compound serves as a versatile research tool with well-characterized applications across multiple physiological systems and disease models. Its dual functionality as a PDE5 inhibitor and GPR35 agonist enables investigation of complex signaling pathways involving cyclic nucleotides and G-protein coupled receptors. The protocols detailed in this document provide researchers with comprehensive methodologies for applying this compound in various experimental contexts, with emphasis on appropriate controls, species-specific considerations, and technical nuances. When implemented correctly, this compound can yield valuable insights into cellular signaling mechanisms and potential therapeutic approaches for conditions ranging from pulmonary hypertension to neurodegenerative diseases.
Zaprinast is a pharmacological agent with dual mechanisms of action that has shown significant promise in neuroprotection research. Originally developed as a phosphodiesterase inhibitor, this compound primarily targets PDE5 and PDE6, enzymes that regulate intracellular levels of cyclic guanosine monophosphate (cGMP). Additionally, this compound functions as a G protein-coupled receptor 35 (GPR35) agonist, which contributes to its diverse cellular effects. The compound has demonstrated neuroprotective properties across various experimental models of neurodegenerative conditions, including Parkinson's disease, retinal degeneration, and ischemic brain injury. These application notes provide detailed methodological protocols for investigating this compound's neuroprotective mechanisms, supporting drug discovery efforts for neurological disorders.
The therapeutic potential of this compound stems from its ability to modulate critical signaling pathways involved in neuronal survival and function. Research indicates that this compound treatment can ameliorate oxidative stress, reduce apoptosis, improve mitochondrial viability, and enhance glycolysis in disease models. A high-throughput chemical screen in DJ-1β mutant flies identified this compound as the most effective compound for improving nerve cell vitality in a Parkinson's disease model, with demonstrated benefits in both fly and human PD models through several disease-modifying mechanisms. These findings highlight this compound's potential as a multi-target therapeutic agent for neurodegenerative conditions and provide the rationale for standardized neuroprotection protocols.
Table 1: this compound Dosing and Administration Across Experimental Models
| Experimental Model | Concentration/Dose | Administration Route | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|
| In vitro PD model (DJ-1-deficient SH-SY5Y cells) | 10 µM | Culture medium | 24-48 hours | Reduced oxidative stress-induced cell death, enhanced mitochondrial viability | [1] |
| Ex vivo retinal degeneration model (porcine retina) | 100 nM | Culture medium | 24 hours | Induced photoreceptor degeneration; rescued by anti-TNFα treatment | [2] |
| In vivo Drosophila PD model (DJ-1β mutant flies) | 10 µM in feed | Oral (via feed) | Larval to adult stage (5 days post-eclosion) | Improved motor performance, reduced oxidative stress | [1] |
| In vitro neuronal protection assays | 10 µM | Culture medium | 2-24 hours | Protection against glutamate-induced toxicity | [3] |
| In vivo rat memory studies | 1-3 mg/kg | Intraperitoneal | Single dose post-training | Improved memory in object recognition tasks | [3] |
| In vitro spinal motor neurons | 10-100 µM | Culture medium | 24 hours | Protection against chronic glutamate-induced toxicity | [3] |
Table 2: this compound Efficacy Across Neurological Disease Models
| Disease Model | Model Type | Primary Endpoints | Mechanisms Investigated | Efficacy Summary | Citation |
|---|---|---|---|---|---|
| Parkinson's Disease | DJ-1β mutant Drosophila | Motor performance, cell viability | Oxidative stress, apoptosis, mitochondrial function | Significant improvement in motor function and cell survival | [1] |
| Retinal Degeneration | Porcine retinal explants | TUNEL-positive cells, caspase-3 activation | Inflammation, oxidative stress, photoreceptor apoptosis | Induced degeneration; anti-TNFα protective | [2] |
| Cognitive Impairment | Rodent behavioral models | Object recognition memory, passive avoidance | Synaptic plasticity, CREB phosphorylation | Improved memory retention | [3] |
| Levodopa-induced Dyskinesia | 6-OHDA-lesioned rats | Abnormal involuntary movements | Striatal LTD, cyclic nucleotide levels | Reduced dyskinesia, restored LTD | [3] |
| Neuropathic Pain | Chronic constriction injury models | Thermal/tactile hypersensitivity | GPR35 activation, cAMP modulation | Reduced hypersensitivity, enhanced opioid analgesia | [3] [4] |
This protocol evaluates this compound's ability to protect against oxidative stress-induced cell death in DJ-1-deficient human neural-like cells, based on the methodology from a high-throughput screening study for Parkinson's disease therapeutics.
Materials:
Procedure:
This protocol details the administration of this compound in DJ-1β mutant flies and assessment of motor performance improvements.
Materials:
Procedure:
This protocol utilizes porcine retinal explants to study this compound-induced degeneration and neuroprotective interventions.
Materials:
Procedure:
This compound exerts its neuroprotective effects through two primary mechanisms: inhibition of phosphodiesterases (particularly PDE5) and activation of GPR35. The diagram below illustrates these interconnected pathways and their functional outcomes in neuronal protection.
Diagram 1: this compound neuroprotective signaling pathways and functional outcomes
The diagram illustrates this compound's dual mechanisms of action through PDE inhibition and GPR35 activation, converging on neuroprotective outcomes. The PDE5 inhibition pathway increases cGMP levels, activating protein kinase G (PKG) and promoting CREB phosphorylation, which enhances neuronal survival. Simultaneously, GPR35 activation reduces cAMP levels, contributing to reduced neuroinflammation and oxidative stress. These interconnected pathways ultimately improve mitochondrial function, inhibit apoptosis, and enhance cellular metabolism, collectively mediating neuroprotection.
When interpreting data from this compound neuroprotection studies, researchers should consider several key aspects:
The translational potential of this compound neuroprotection findings requires careful consideration:
1.0 Introduction Zaprinast is an early-generation inhibitor of cGMP-selective phosphodiesterases (PDEs) [1]. Its investigation provided a key proof-of-concept that inhibiting PDE5, thereby preventing the breakdown of cGMP, could induce selective pulmonary vasodilation. While this compound itself is not used clinically, its study paved the way for approved PDE5 inhibitors like sildenafil and tadalafil in PAH treatment [2]. This note details the protocol and findings from a seminal in vivo study using this compound.
2.0 Experimental Protocol & Data from Awake Lamb Model The following methodology is adapted from a 1998 study that examined the effects of inhaled, nebulized this compound in an acute lamb model of pulmonary hypertension [1].
2.1 Key Experimental Components
2.2 Summary of Quantitative Findings The table below summarizes the key hemodynamic results and delivered doses from the study.
| Intervention | Delivered Dose (mean ± SD) | Key Hemodynamic Effect |
|---|---|---|
| Inhaled NO (5 & 20 ppm) | N/A | Selective pulmonary vasodilation [1]. |
| This compound Aerosol (10 mg/ml) | 0.23 ± 0.06 mg·kg⁻¹·min⁻¹ | Selective pulmonary vasodilation [1]. |
| This compound Aerosol (20 mg/ml) | 0.49 ± 0.14 mg·kg⁻¹·min⁻¹ | Selective pulmonary vasodilation [1]. |
| This compound Aerosol (30 mg/ml) | 0.71 ± 0.24 mg·kg⁻¹·min⁻¹ | Selective pulmonary vasodilation [1]. |
| This compound Aerosol (50 mg/ml) | 1.20 ± 0.98 mg·kg⁻¹·min⁻¹ | Selective pulmonary vasodilation [1]. |
| NO + this compound (10 mg/ml) | 0.23 ± 0.06 mg·kg⁻¹·min⁻¹ (this compound) | Potentiated and prolonged pulmonary vasodilation compared to either agent alone [1]. |
Findings:
3.0 Modern Context: PDE Inhibition in PAH The study of this compound helped validate the PDE family as a therapeutic target in PAH. Current research is exploring inhibition of other PDE families beyond PDE5 to optimize therapeutic outcomes [2].
The following diagrams, created using Graphviz DOT language, illustrate the molecular mechanism of this compound and the experimental workflow of the lamb model study.
Diagram 1: Mechanism of this compound in the NO-cGMP Pathway. This compound inhibits PDE5, preventing cGMP breakdown and promoting vasodilation [1] [2].
Diagram 2: Experimental Workflow of the Lamb Model Study. Schematic of the protocol used to evaluate the effects of inhaled this compound [1].
For scientists in the field, it is critical to view the historical this compound data within the modern PAH landscape. The transition from basic PDE5 inhibition with this compound to approved drugs and the exploration of other PDE isoforms demonstrates the evolution of this target class [2]. Furthermore, the success of sotatercept underscores the importance of targeting vascular remodeling directly, suggesting that future superior therapies may involve combinations of pathway-specific vasodilators and disease-modifying agents [2] [3].
I hope this detailed application note provides a solid foundation for your work.
Zaprinast, initially developed as a phosphodiesterase (PDE) inhibitor, primarily targets PDE types 1, 5, 6, and 9, which are enzymes responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) and, in the case of PDE1, cyclic adenosine monophosphate (cAMP) [1]. By inhibiting these PDEs, this compound potentiates the effects of nitric oxide (NO), which acts through the soluble guanylyl cyclase (sGC) pathway to elevate intracellular cGMP levels. This mechanism is well-established in peripheral tissues, such as the urethral smooth muscle, where this compound was shown to potentiate nitrergic nerve-mediated relaxations [1].
The rationale for investigating this compound in a neuroscientific context stems from the critical role of the NO-cGMP signaling pathway in synaptic function. While direct studies on this compound and central synaptic plasticity are sparse, the pathways it modulates are fundamental to neural processes. Furthermore, contemporary research has upended traditional, simplified views of synaptic plasticity like Hebbian "fire together, wire together" rules, highlighting more complex mechanisms such as Behavioral Timescale Synaptic Plasticity (BTSP) [2]. BTSP is a powerful, one-shot learning rule gated by instructive signals like dendritic plateau potentials, and it operates independently of traditional postsynaptic spiking [3]. Investigating how neuromodulatory systems, including cGMP signaling, influence such rules is a promising frontier. This document provides a framework for such investigation, detailing protocols and visualizing the underlying signaling logic.
The core mechanism of this compound's action is its potentiation of the NO-cGMP pathway. The diagram below illustrates this signaling cascade and the point of this compound's intervention.
Diagram Title: this compound Potentiation of the NO-cGMP Signaling Pathway
This pathway illustrates how this compound's inhibition of PDE prevents the breakdown of cGMP, leading to its accumulation and enhanced activation of downstream effectors like PKG, which are implicated in various forms of synaptic modification.
The following table summarizes key quantitative data from a foundational in vivo study on this compound in a rat urethral model, providing a reference for expected effect magnitudes in biological systems [1].
Table 1: Quantitative Effects of this compound in an In Vivo Rat Model
| Parameter Measured | Effect of this compound (I.V.) | Magnitude of Change | Proposed Mechanism |
|---|---|---|---|
| Reflex-evoked Urethral Relaxation | Potentiation | +68% (±24%) | Potentiation of nitrergic (NO-mediated) transmission |
| Baseline Urethral Pressure | Increase | +14% (±3%) | Increased striated muscle activity via smooth muscle-relaxant effect |
| EUS-EMG Activity | Increase | Observed, not quantified | Indirect reflex response to smooth muscle relaxation |
This protocol is adapted from a published in vivo study and can be modified for central nervous system investigation [1].
Traditional correlation-based synaptic plasticity rules are insufficient to explain the rapid, stable formation of memories [4]. Recent discoveries like Behavioral Timescale Synaptic Plasticity (BTSP) provide a more powerful model for one-shot learning [2] [3]. BTSP is gated by dendritic plateau potentials, which are driven by instructive inputs (e.g., from entorhinal cortex to hippocampus) and occur stochastically on a timescale of seconds. These plateaus trigger widespread, input-specific synaptic modifications that can either potentiate or depress synapses based on their recent activity and current weight, creating a complete "memory trace" in a single trial [3].
The following workflow diagram proposes how this compound, via cGMP signaling, could be experimentally investigated within the BTSP framework.
Diagram Title: Proposed Workflow for Testing this compound in a BTSP Paradigm
This compound is a small-molecule inhibitor known for its activity against specific phosphodiesterases and, as more recently discovered, the Mitochondrial Pyruvate Carrier (MPC). The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Primary Known Target | Phosphodiesterase (PDE) inhibitor (primarily PDE5, also PDE1, PDE6, PDE9) [1] [2]. |
| Novel Identified Target | Mitochondrial Pyruvate Carrier (MPC) inhibitor [3]. |
| IC₅₀ for MPC Inhibition | Potently inhibits pyruvate-stimulated respiration in isolated mitochondria [3]. |
| Effect on cGMP | Increases intracellular cGMP levels by inhibiting its hydrolysis [1] [2]. |
| Reported Therapeutic Effects | Improved glucose tolerance, suppressed hepatic gluconeogenesis, neuroprotection in Parkinson's models, potentiation of nitrergic responses [3] [4] [2]. |
This protocol assesses the direct inhibition of PDE enzyme activity by this compound.
| Component | Volume/Final Concentration |
|---|---|
| Assay Buffer | To a final volume of 100 µL |
| PDE Enzyme | Sufficient to hydrolyze 10-20% of substrate |
| ( ^3H )-cGMP (for PDE5) | ~50,000 cpm, 1 µM |
| This compound / Inhibitor | Variable (e.g., 1 nM - 100 µM) |
| Total Reaction Volume | 100 µL |
The following diagram illustrates the core mechanism of action of PDE5 inhibitors like this compound, which leads to smooth muscle relaxation.
Beyond biochemical assays, this compound's functional effects can be measured in cells and whole organisms.
This protocol is based on research into this compound's antidiabetic effects [3].
This measures the improvement in whole-body glucose handling after this compound administration [3].
The diagram below outlines a possible workflow for evaluating this compound, from cellular to in vivo models.
Introduction this compound is a pharmacological agent primarily known as a phosphodiesterase (PDE) inhibitor, with selectivity for cGMP-specific PDEs such as PDE5, PDE6, PDE9, PDE10, and PDE11 [1] [2]. Beyond this well-characterized role, it also acts as an agonist for the G protein-coupled receptor 35 (GPR35) [1] [3] [2]. Its mechanism of increasing intracellular cGMP levels has made it a valuable research tool in studying smooth muscle relaxation, neurotransmission, synaptic plasticity, and memory formation [1].
The following table summarizes the common administration routes and effective dosages of this compound reported in preclinical animal studies.
| Administration Route | Common Dosages | Vehicle/Solution | Key Experimental Contexts |
|---|---|---|---|
| Intraperitoneal (i.p.) | 3 mg/kg, 10 mg/kg [4] [5] | Physiological saline [5] | Memory enhancement tests, overcoming SSRI-induced sexual dysfunction [4] [5]. |
| Intravenous (i.v.) | Used in experimental protocols [6] | Not specified in available results | Investigation of lower urinary tract function in rats [6]. |
| Intrathecal | Used in experimental protocols [1] | Not specified in available results | Neuropathic pain models (reducing thermal/tactile hypersensitivity) [1]. |
| Intrastriatal | Used in experimental protocols [1] | Not specified in available results | Rescue of long-term depression and reduction of levodopa-induced dyskinesia in Parkinson's disease models [1]. |
This compound's activity at various targets is quantified in the table below.
| Target | Activity / IC₅₀ / EC₅₀ | Experimental Notes |
|---|---|---|
| PDE5 Inhibition | IC₅₀ 0.4–0.8 μM [1] | Primary mechanism for increasing cGMP [1]. |
| PDE6 Inhibition | IC₅₀ 0.15 μM [1] [2] | Contributes to visual disturbance side effects [1]. |
| GPR35 Agonism (rat) | EC₅₀ 0.0611 μM [3] | Measured via β-arrestin recruitment assay [3]. |
| GPR35 Agonism (human) | EC₅₀ 1.96–6.1 μM [3] | Potency varies by assay system [3]. |
Here are methodologies for key experiments utilizing this compound.
This protocol is adapted from a study investigating the effects of PDE inhibitors on visual memory [5].
This protocol is based on research demonstrating the interaction between serotonin and cGMP pathways [4].
The cellular signaling pathways of this compound and an example experimental workflow can be visualized as follows.
Diagram 1: this compound's Cellular Signaling Pathways This diagram illustrates the primary molecular mechanisms of this compound in a neuronal or microglial cell.
Diagram 2: Workflow for Investigating this compound in Micturition This diagram outlines the key steps from a study on this compound's effect on urethral function [6].
This compound is a pharmacological agent with multiple mechanisms of action that make it valuable for various cell culture research applications. Originally identified as a phosphodiesterase (PDE) inhibitor, this compound primarily targets cGMP-specific PDEs, particularly PDE5 (IC₅₀ 0.4–0.8 μM) and PDE6 (IC₅₀ 0.15 μM), while also modulating PDE1 (IC₅₀ 0.35 μM), PDE9 (IC₅₀ 35 μM), PDE10 (IC₅₀ 22–33 μM), and PDE11 (IC₅₀ 5–33 μM) [1]. Beyond its PDE inhibitory activity, this compound is widely employed as a reference agonist for GPR35, an orphan G-protein-coupled receptor, in functional studies due to its consistent activation of this receptor across various species orthologues [1]. This dual activity makes this compound particularly useful for investigating cyclic nucleotide signaling pathways and their downstream effects in cellular models.
The strategic value of this compound in research stems from its ability to modulate key cellular processes through elevation of intracellular cGMP levels and activation of GPR35-mediated signaling. Cyclic nucleotide signaling, involving cGMP and cyclic adenosine monophosphate (cAMP), is essential for neuronal function, synaptic plasticity, and neurovascular regulation [1]. Additionally, this compound has been identified as an inhibitor of glutaminase (GLS), the enzyme responsible for converting glutamine to glutamate, which has implications for cancer metabolism studies [2] [3]. Researchers should consider these multiple mechanisms when designing experiments and interpreting results, as effects observed may involve interplay between these pathways.
This compound has demonstrated significant beneficial effects in models of Parkinson's disease (PD), making it a promising candidate for disease-modifying therapeutic research. In a high-throughput chemical screen using DJ-1β mutant flies, this compound displayed the most significant ability to suppress oxidative stress-induced cell death [4] [5]. The compound exerted beneficial effects through several disease-modifying mechanisms, including reduced oxidative stress levels, attenuated apoptosis, increased mitochondrial viability, and enhanced glycolysis [4].
This compound has been successfully employed in models of retinal degeneration, particularly for studying retinitis pigmentosa (RP) where PDE6 mutations cause around 4-5% of cases [6]. The inhibition of PDE6 by this compound leads to increased intracellular cGMP and calcium influx, mimicking key aspects of photoreceptor degeneration [7].
This compound has been identified as an effective glutaminase (GLS) inhibitor, providing a valuable tool for studying cancer metabolism, particularly in glutamine-addicted cancers [2] [3]. This application is distinct from its PDE inhibitory activity and has been demonstrated to reduce the production of the oncometabolite 2-hydroxyglutarate (2HG) in IDH-mutant cancers [2] [3].
This compound has demonstrated anti-proliferative effects in human neuroepithelioma cell lines, suggesting applications in neural tumor research [8].
This compound influences multiple signaling pathways in cell culture systems, with its effects being cell type and context dependent. The diagram below illustrates the key mechanistic pathways:
The experimental workflow for this compound treatment and evaluation in cell culture systems typically follows this process:
The following table summarizes this compound concentration ranges and treatment durations for different cell culture applications:
Table 1: this compound Dosing Guidelines for Cell Culture Applications
| Application | Cell Model | Concentration Range | Treatment Duration | Key Outcomes |
|---|---|---|---|---|
| Parkinson's Disease Research | DJ-1β mutant Drosophila | 10 µM | Larval stage through adulthood | Improved motor performance, reduced oxidative stress [4] |
| SH-SY5Y neuronal cells | Not specified | 24-48 hours | Suppressed oxidative stress-induced cell death [4] | |
| Retinal Degeneration | Porcine retinal explants | 100 nM | 24 hours | Induced photoreceptor degeneration [6] |
| 661W-A11 photoreceptor cells | 400-500 µM | 24 hours | 14% cell death, increased cGMP and calcium [7] | |
| Cancer Research | HT1080 fibrosarcoma | 0-100 µM | 24-48 hours | Reduced 2HG production [3] |
| SK-N-MC neuroepithelioma | 5 µM (IC₅₀) | Not specified | 91% growth inhibition at 100 µM [8] | |
| Pancreatic cancer cells | 10-100 µM | 24-72 hours | Reduced growth, increased radiosensitivity [2] | |
| Synaptic Plasticity | Hippocampal neurons | Not specified | Acute treatment | Reduced LTP, induced synaptic depression [1] |
Vehicle preparation: this compound is typically dissolved in DMSO at stock concentrations of 5-100 mM, with final DMSO concentrations not exceeding 0.1-0.2% in culture media [4] [6]
Mechanism interpretation: Carefully consider this compound's multiple mechanisms (PDE inhibition, GPR35 activation, GLS inhibition) when interpreting results; use appropriate controls and complementary experiments to distinguish between these pathways [1]
Cell-type specific effects: Responses vary significantly between cell types; primary cells may respond differently than established cell lines
Validation experiments:
This compound serves as a versatile tool for cell culture research across multiple disciplines, including neurodegenerative diseases, cancer biology, and metabolic studies. Its multiple mechanisms of action provide both opportunities and challenges for researchers. The protocols outlined in this document provide a solid foundation for applying this compound in various cell culture systems, with appropriate dosing, experimental design, and mechanistic validation. When used with careful consideration of its pharmacological properties, this compound can yield valuable insights into cellular signaling pathways and potential therapeutic strategies.
This compound (5-(2-propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one) is a well-characterized phosphodiesterase (PDE) inhibitor that has served as a fundamental research tool for investigating cyclic nucleotide signaling pathways. Initially synthesized in 1974, this compound was later characterized as the first selective PDE5 inhibitor and became an important prototype for the development of subsequently clinical PDE5 inhibitors such as sildenafil [1]. As a non-selective PDE inhibitor with activity against multiple PDE isoforms, this compound has been widely utilized in both in vitro and in vivo research settings to elucidate the physiological roles of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and other cyclic nucleotide-mediated processes [1] [2]. These application notes provide comprehensive information on effective concentrations, experimental protocols, and mechanistic considerations for researchers utilizing this compound in scientific investigations.
The primary mechanism of this compound involves inhibition of cGMP hydrolysis through selective action on cGMP-specific PDEs, particularly PDE5, PDE6, and to a lesser extent, PDE9, PDE10, and PDE11 [1] [3]. By blocking the breakdown of intracellular cGMP, this compound enhances and prolongs the signaling effects of cGMP downstream of NO and other activators of guanylate cyclase. This action has made this compound particularly valuable for studying smooth muscle relaxation, neurotransmission, platelet function, and cellular metabolism across various physiological systems [4] [1] [5]. Additionally, this compound's recently discovered off-target effects on mitochondrial pyruvate transport and glutaminase activity highlight the importance of appropriate controls in experimental design [6] [7].
This compound is a small molecule with a molecular weight of 271.11 Da and CAS number 37762-06-4 [2]. Its chemical structure features a phenyltriazolopyrimidinone core with a propoxy phenyl substitution, contributing to its specificity for the cGMP-binding sites of PDE enzymes. This compound is commonly referred to in scientific literature by its developmental code M&B 22948 and is commercially available from multiple chemical suppliers in powdered form, typically requiring dissolution in alkaline aqueous solutions (such as NaOH) or dimethyl sulfoxide (DMSO) for experimental use due to limited solubility in neutral aqueous buffers [4] [5].
Table 1: Basic Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | 5-(2-propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one |
| Molecular Formula | C₁₃H₁₃N₅O₂ |
| Molecular Weight | 271.11 g/mol |
| CAS Registry Number | 37762-06-4 |
| Solubility | Soluble in DMSO, alkaline aqueous solutions |
| Storage Conditions | -20°C, protected from light |
This compound demonstrates a broad inhibitory profile across multiple PDE isoforms with varying potencies. Its highest affinity is for PDE6, the photoreceptor-specific PDE, followed by PDE5, the cGMP-specific PDE widely expressed in vascular smooth muscle, platelets, and other tissues [3]. This compound also shows moderate inhibitory activity against PDE9, PDE10, and PDE11, and can inhibit calcium-calmodulin dependent PDE1 (PDE1C) at higher concentrations [3]. This pattern of selectivity is crucial for determining appropriate experimental concentrations and interpreting results in the context of potential off-target effects on other PDE family members.
Table 2: this compound Inhibitory Concentrations for PDE Isoforms
| PDE Isoform | Primary Substrate | Reported IC₅₀ or Kᵢ Values | Experimental Notes |
|---|---|---|---|
| PDE5 | cGMP | 0.50-0.76 µM [3] | Primary target; cGMP-specific |
| PDE6 | cGMP | 0.15 µM [3] | High affinity; retinal-specific |
| PDE9 | cGMP | Moderate inhibition [1] [3] | cGMP-specific |
| PDE10 | cAMP/cGMP | Moderate inhibition [3] | Dual substrate |
| PDE11 | cAMP/cGMP | Moderate inhibition [1] [3] | Dual substrate |
| PDE1 | cAMP/cGMP | 3.3-14 µM [3] | Ca²⁺/calmodulin-dependent |
The differential potency of this compound across PDE isoforms necessitates careful concentration selection for experimental applications. For selective PDE5 inhibition without significant effects on other PDEs, concentrations below 1 µM are recommended. For broader PDE inhibition, particularly when targeting PDE1, higher concentrations in the 10-50 µM range may be appropriate, though these carry an increased risk of non-specific effects [5] [3]. Additionally, the cellular context and expression levels of target PDEs should be considered when determining optimal this compound concentrations for specific experimental systems.
This compound has been extensively used to investigate nitrergic signaling in smooth muscle preparations, particularly in the genitourinary and vascular systems. In urethral smooth muscle studies, this compound potentiated reflex-evoked urethral relaxations by 68±24% in anaesthetized female rats, consistent with enhancement of endogenous NO signaling [4]. The following protocol describes a representative approach for evaluating this compound effects in isolated tissue preparations:
Protocol 1: Evaluation of this compound in Isolated Smooth Muscle Preparations
For in vivo applications in anaesthetized rats, this compound has been administered intravenously at doses of 1-3 mg/kg to study urethral function, resulting in significant potentiation of reflex-evoked urethral relaxations [4]. Similar dosing regimens have been employed in cardiovascular studies to investigate cGMP-mediated vascular responses.
In cellular systems, this compound has been utilized to investigate cGMP-mediated signaling and its functional consequences, including modulation of ion channels and metabolic pathways. In guinea-pig ventricular myocytes, this compound significantly increased cGMP levels and inhibited both basal and cAMP-stimulated L-type calcium currents (ICa) under physiological recording conditions [5]. The following protocol describes the assessment of this compound effects on calcium currents in cardiac myocytes:
Protocol 2: Patch-Clamp Assessment of this compound Effects on Calcium Currents
Similar approaches can be adapted for other cell types, with appropriate consideration of cell-specific electrophysiological parameters and PDE expression profiles. The concentration range of 10-50 µM this compound has demonstrated efficacy in multiple cellular systems while maintaining reasonable specificity for cGMP-degrading PDEs [5] [7].
Recent research has revealed that this compound possesses off-target effects on mitochondrial metabolism independent of its PDE inhibitory activity. Specifically, this compound has been identified as a potent inhibitor of the mitochondrial pyruvate carrier (MPC), with significant consequences for cellular metabolism and amino acid homeostasis [6]. The following protocol describes the assessment of this compound effects on mitochondrial pyruvate transport:
Protocol 3: Evaluation of Mitochondrial Pyruvate Carrier Inhibition
This off-target effect becomes particularly relevant at this compound concentrations above 10 µM and should be carefully considered when interpreting results from cellular metabolic studies [6] [7]. Appropriate controls, including comparison with more specific PDE5 inhibitors (sildenafil, tadalafil) and assessment of cGMP accumulation, are essential to distinguish PDE-mediated from non-PDE-mediated effects.
The primary mechanism of this compound action involves potentiation of cGMP signaling through inhibition of cGMP degradation by PDE5, PDE6, and other cGMP-specific PDEs. The following diagram illustrates the key components of this signaling pathway and sites of this compound action:
Figure 1: cGMP Signaling Pathway and this compound Mechanism - This diagram illustrates the nitric oxide (NO)/cGMP signaling pathway and the site of this compound action at PDE5 and PDE6 enzymes. This compound inhibits cGMP hydrolysis, leading to intracellular cGMP accumulation and enhanced downstream signaling.
Through this mechanism, this compound enhances cGMP-dependent processes including smooth muscle relaxation through reduction of intracellular Ca²⁺ concentrations, platelet inhibition through diminished aggregation responses, and modulation of ion channel activity through PKG-mediated phosphorylation [1] [5]. The extent of this compound's effect is highly dependent on the existing tone of the NO/cGMP pathway, with greater potentiation observed when the pathway is actively stimulated.
Beyond its PDE inhibitory activity, this compound directly inhibits mitochondrial pyruvate transport through effects on the mitochondrial pyruvate carrier (MPC) complex, leading to significant alterations in cellular metabolism [6]. The following diagram illustrates these off-target effects and their metabolic consequences:
Figure 2: this compound Effects on Mitochondrial Metabolism - This diagram illustrates this compound's off-target inhibition of the mitochondrial pyruvate carrier (MPC) and its consequences for cellular metabolism, including altered aspartate and glutamate balance.
These metabolic effects are particularly relevant in cancer models, where this compound has been shown to reduce 2-hydroxyglutarate (2HG) production in IDH-mutant cells through inhibition of glutaminase activity and disruption of glutamine metabolism [7]. Researchers should be aware that metabolic changes observed with this compound, particularly at higher concentrations (≥10 µM), may reflect these off-target activities rather than PDE inhibition.
Given this compound's broad specificity profile across multiple PDE isoforms and its off-target effects on mitochondrial transporters, careful consideration of concentration and appropriate controls is essential for experimental interpretation. The following approaches are recommended:
The efficacy and specificity of this compound can vary significantly across different model systems, necessitating appropriate model-specific validation:
This compound remains a valuable research tool for investigating cGMP-mediated signaling pathways and cellular processes regulated by cyclic nucleotide degradation. Its well-characterized PDE inhibitory profile, particularly against PDE5 and PDE6, has contributed significantly to our understanding of NO/cGMP signaling in diverse physiological systems. However, researchers must be mindful of its broader inhibitory spectrum across multiple PDE isoforms and its recently identified off-target effects on mitochondrial metabolism when designing experiments and interpreting results. By applying appropriate concentrations, including necessary controls, and considering system-specific factors, researchers can effectively utilize this compound to probe complex biological processes regulated by cyclic nucleotide signaling and cellular metabolism.
This compound is a well-characterized phosphodiesterase (PDE) inhibitor with particular specificity for PDE5, PDE6, and PDE9, though it may also inhibit other PDE isoforms at higher concentrations. This compound has emerged as a fundamental pharmacological tool in nitric oxide (NO) research due to its ability to modulate the NO-signaling cascade by preventing the degradation of cyclic guanosine monophosphate (cGMP). As a result, this compound potentiates the biological effects of NO, including vasodilation, smooth muscle relaxation, and neurotransmission. The compound has proven invaluable in basic research applications aimed at understanding NO-cGMP pathway dynamics and in drug discovery efforts targeting cardiovascular, neurological, and metabolic disorders.
The molecular mechanism of this compound centers on its ability to elevate intracellular cGMP levels by inhibiting its hydrolysis, thereby enhancing and prolonging the downstream effects of NO signaling. When NO activates soluble guanylate cyclase (sGC), it catalyzes the conversion of GTP to cGMP, which then mediates various physiological effects through protein kinase G (PKG), ion channels, and phosphodiesterases. By inhibiting cGMP degradation, this compound amplifies this signaling cascade, making it particularly useful for investigating pathways where cGMP serves as a key second messenger. Additionally, recent evidence suggests this compound also functions as a G-protein coupled receptor 35 (GPR35) agonist, indicating potential cGMP-independent mechanisms that researchers should consider when interpreting results [1].
This compound exhibits two primary mechanisms of action that contribute to its research applications:
PDE Inhibition: this compound primarily functions as a phosphodiesterase inhibitor with highest affinity for PDE5, PDE6, and PDE9 isoforms. The inhibition of these enzymes prevents the breakdown of cyclic guanosine monophosphate (cGMP), thereby amplifying and prolonging the downstream effects of nitric oxide signaling. This mechanism is particularly relevant in tissues with high expression of these PDE isoforms, including vascular smooth muscle, platelets, and specific neuronal populations [2].
GPR35 Activation: Emerging research indicates that this compound also acts as an agonist for the G-protein coupled receptor 35 (GPR35). This cGMP-independent pathway may contribute to some of this compound's observed effects, particularly in cardiac protection and potentially in neurological models. Activation of GPR35 by this compound has been demonstrated to attenuate calcium overload and reduce mitochondrial superoxide production in cellular models of ischemia-reperfusion injury [1].
Table 1: Chemical Properties and Working Concentrations of this compound
| Property | Specification | Research Applications |
|---|---|---|
| Molecular Weight | 291.2 g/mol | Suitable for cellular and in vivo studies |
| Solubility | DMSO (100 mM stock), 0.025 M NaOH | Adjust pH to 7.38-7.42 for physiological applications |
| Working Concentrations | 10-100 µM (in vitro), 1-10 mg/kg (in vivo) | Concentration-dependent effects observed |
| Storage Conditions | -20°C, protected from light | Stable for at least 6 months |
| Vehicle Control | 0.1% DMSO or equivalent solvent | Critical for experimental controls |
The canonical NO-sGC-cGMP signaling pathway and this compound's site of action can be visualized as follows:
This compound has demonstrated significant utility in cardiovascular research, particularly in studies investigating myocardial protection, hypertension, and vascular tone regulation. In models of myocardial ischemia-reperfusion (I/R) injury, this compound administered at 100 µM has been shown to protect H9c2 cardiac cells through GPR35 activation, resulting in attenuated apoptotic activity and improved mitochondrial respiration [1]. This protective effect was associated with reduced calcium overload and preservation of mitochondrial ultrastructure, suggesting that this compound may target fundamental cellular survival pathways during ischemic insults.
In hypertension research, this compound has been investigated for its ability to potentiate the effects of other antihypertensive agents. When combined with captopril (an ACE inhibitor), this compound significantly enhanced the hypotensive response in conscious normotensive rats. This synergistic effect highlights the potential of this compound as an adjunct therapy and underscores the importance of the NO-cGMP pathway in blood pressure regulation. However, researchers should note that this potentiation necessitates careful dose adjustment when using such combinations [3]. The vascular effects of this compound extend to regulation of spontaneous contractions in various vascular beds, with studies showing concentration-dependent reduction in contraction amplitude and frequency through enhanced NO-cGMP signaling [2].
The application of this compound in neurological research has yielded promising findings across multiple disease models. In Parkinson's disease research, this compound demonstrated disease-modifying effects in DJ-1β mutant flies, a genetic model of PD. Treatment with 10 µM this compound improved motor performance and reduced oxidative stress levels, while in human neuronal cells, it attenuated oxidative-stress-induced cell death through mechanisms involving reduced apoptosis and enhanced mitochondrial viability [4]. These findings position this compound as a potential therapeutic candidate targeting multiple pathogenic mechanisms in neurodegenerative diseases.
In pain research, the effects of this compound appear to be context-dependent. While intrathecal administration of this compound produced antinociceptive effects in both phase 1 and phase 2 of the formalin test in rats, interestingly, this effect was not mediated through the NO-cGMP-potassium channel pathway that typically underlies the antinociceptive effects of many PDE inhibitors. This suggests that alternative mechanisms, possibly involving GPR35 activation, may contribute to its neurological effects [5]. Additional neurological applications include modulation of CREB signaling in suprachiasmatic nucleus neurons, where this compound influenced cyclic nucleotide element-driven transcriptional activity when combined with β-adrenergic stimulation [6].
This compound has proven particularly valuable in investigating smooth muscle function in various physiological systems. In neonatal rat bladder strips, this compound at 25 µM reduced the amplitude and frequency of spontaneous and carbachol-enhanced phasic contractions. This inhibitory effect was enhanced when combined with NO donors, suggesting that this compound potentiates both endogenous and exogenous NO activity in urinary tract smooth muscle [2]. These findings have implications for understanding lower urinary tract function and developing treatments for overactive bladder conditions.
Table 2: Summary of this compound Effects Across Research Models
| Research Area | Model System | Concentration/Dose | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| Myocardial I/R Injury | H9c2 cardiac cells | 100 µM | Attenuated apoptosis, improved mitochondrial function | GPR35 activation |
| Parkinson's Disease | DJ-1β mutant flies | 10 µM | Improved motor performance, reduced oxidative stress | PDE inhibition + GPR35 activation |
| Hypertension | Conscious rats | 1-10 mg/kg | Potentiated captopril-induced hypotension | PDE5 inhibition |
| Bladder Physiology | Rat bladder strips | 25 µM | Reduced contraction amplitude and frequency | PDE5 inhibition enhancing NO signaling |
| Nociception | Rat formalin test | Intrathecal administration | Antinociception in both pain phases | Non-NO-cGMP pathway |
| Retinal Development | Chick embryo retina | 10-100 µM | Modulated cell survival via AKT/CREB1 pathway | NO-cGMP-cGKII signaling |
The experimental workflow for this compound applications in various research models follows a systematic approach:
This protocol outlines the use of this compound in studying cardiac protection using H9c2 cardiac cells subjected to simulated ischemia-reperfusion (SI/R) injury [1]:
Cell Culture and Preparation:
Drug Preparation:
Simulated Ischemia/Reperfusion Protocol:
Assessment Parameters:
This protocol details the use of this compound in studying smooth muscle function in neonatal rat bladder strips [2]:
Tissue Preparation:
Experimental Procedure:
Data Collection and Analysis:
This protocol describes the administration of this compound in Drosophila models of Parkinson's disease [4]:
Fly Husbandry and Drug Administration:
Climbing Assay (Negative Geotaxis):
Post-Assessment Analyses:
When interpreting experimental results involving this compound, researchers should consider several key aspects. First, the concentration-dependent effects should be carefully evaluated, as lower concentrations (10-25 µM) primarily reflect PDE inhibition, while higher concentrations (≥100 µM) may involve additional mechanisms including GPR35 activation [1] [2]. The temporal pattern of response is also informative; rapid effects (within minutes) typically reflect direct PDE inhibition and cGMP accumulation, while slower-developing effects (hours) may indicate downstream genomic or adaptive responses.
The cellular context significantly influences this compound's effects. In neuronal models, this compound may exhibit varying efficacy depending on the expression patterns of PDE isoforms and GPR35 receptors. For instance, in SCNCRE cells, this compound alone did not elevate CRE-luciferase activity but potentiated the effects of β-adrenergic stimulation [6]. Similarly, in developmental models, the effects of this compound may be stage-dependent, as demonstrated in chick retinal development where NO signaling produced opposite effects at different embryonic stages [7]. Researchers should therefore carefully consider the specific experimental system and its inherent signaling machinery when interpreting results.
Lack of Expected Effect: If this compound fails to produce the anticipated response, verify the activity of the NO-sGC pathway in your system. Pre-treatment with NO donors (e.g., SNAP) can confirm system responsiveness. Additionally, check this compound solubility and preparation, ensuring proper pH adjustment to 7.38-7.42 when using NaOH dissolution methods [1]. Consider testing higher concentrations (up to 100 µM) to engage alternative mechanisms like GPR35 activation.
Inconsistent Results Between Assays: Variability between functional assays and molecular readouts may reflect differential engagement of signaling pathways. For example, this compound's effects on motor performance in Drosophila models may not directly correlate with molecular markers of oxidative stress in all cases [4]. Implement multiple complementary assays to fully characterize this compound's effects in your specific model system.
Vehicle Toxicity Concerns: DMSO concentrations above 0.1% may exhibit cellular toxicity in sensitive systems. If reduced viability is observed in control groups, consider alternative dissolution methods such as the NaOH adjustment approach described in cardiac studies [1]. Always include vehicle-only controls matched to the highest DMSO concentration used in experimental groups.
This compound remains a versatile pharmacological tool for investigating NO-cGMP signaling pathways across diverse research contexts. Its dual mechanisms of action—PDE inhibition and GPR35 activation—provide unique opportunities to explore complex signaling networks in cardiovascular, neurological, and smooth muscle physiology. The well-established protocols for this compound application in various model systems continue to facilitate research into fundamental biological processes and disease mechanisms.
Future research applications of this compound will likely expand to include more sophisticated models of disease pathogenesis and combination therapies. The demonstrated efficacy of this compound in enhancing the effects of other therapeutic agents, such as its potentiation of captopril in hypertension models, suggests potential applications in multi-target therapeutic strategies [3]. Additionally, the growing understanding of GPR35 biology may reveal new research applications for this compound in immune regulation and metabolic disorders. As research continues to elucidate the complex interplay between PDE inhibition and GPR35 activation, this compound will remain an invaluable tool for probing NO-cGMP signaling and developing novel therapeutic approaches.
1. Introduction Zaprinast, initially known as a phosphodiesterase inhibitor, is a well-characterized synthetic agonist for the G protein-coupled receptor GPR35 [1]. It is widely used in research to study GPR35's role in various physiological and pathophysiological processes, including pain perception, immune cell regulation, and metabolic functions [2] [3] [4]. Researchers should be aware of its significant species-dependent pharmacology, being notably more potent at the rat ortholog of GPR35 than at the human receptor [1].
2. Key Pharmacological Data The table below summarizes the potency (EC₅₀) of this compound for different GPR35 orthologs and in various assay systems.
| GPR35 Ortholog | Assay System / Cell Line | EC₅₀ Value | Key Findings / Notes | Source |
|---|---|---|---|---|
| Rat GPR35 | HEK293 cells (Calcium mobilization) | 16 nM | Strong activation; acts via Gαi/o and Gα16 coupling. | [1] |
| Human GPR35 | HEK293 cells (Calcium mobilization) | 840 nM | Moderate activation; highlights significant species selectivity. | [1] |
| Rat GPR35 | DRG neurons (Analgesia in vivo) | ~100 µM | Effective in reversing PGE2-induced thermal hyperalgesia. | [2] [5] |
| Human GPR35 | HepG2 cells (Label-free impedance) | Effective activation | Response absent in GPR35-knockout HepG2 cells, confirming specificity. | [4] |
3. Detailed Experimental Protocols
Protocol 1: In Vitro Activation and Calcium Mobilization Assay in HEK293 Cells This protocol is used to measure the direct activation of GPR35 by this compound via intracellular calcium release.
Key Reagents:
Procedure:
Protocol 2: Assessing Anti-hyperalgesic Effects in a Rodent Model This protocol describes the use of this compound in an in vivo model of inflammatory pain.
Key Reagents:
Procedure:
The following diagrams illustrate the core signaling mechanism of GPR35 and a generalized experimental workflow for its study.
Diagram 1: Simplified GPR35 Signaling Pathway via Gi/o. Activation of GPR35 by this compound inhibits adenylate cyclase, reducing cAMP levels and modulating downstream effectors like Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, leading to reduced excitability in dorsal root ganglion neurons and analgesia [2].
Diagram 2: Generalized Experimental Workflow for GPR35 Research. This flowchart outlines the key stages for designing experiments to study GPR35 activation, from model selection to data analysis, and highlights several common functional assays [2] [1] [4].
4. Critical Considerations & Troubleshooting
Mechanistic Insight: Zaprinast, a phosphodiesterase (PDE) inhibitor, promotes LTD primarily by increasing intracellular cyclic guanosine monophosphate (cGMP) levels. This elevated cGMP activates protein kinase G (PKG), leading to a cascade that results in a long-lasting reduction in synaptic strength [1]. This pathway is crucial for synaptic plasticity and is impaired in certain neurological disease states.
Research indicates that the paired inhibition of PDE5 (by this compound) and Protein Kinase A (PKA) is particularly effective. This combination induces synaptic depression and reduces glutamate release from presynaptic terminals, suggesting a significant presynaptic locus of action for this form of LTD [1].
Therapeutic Application: A key application is found in Parkinson's disease (PD) models. In dopamine-depleted states, such as those modeling PD, this compound has been shown to restore striatal LTD, which is otherwise impaired [1]. Furthermore, studies report that this compound can reduce levodopa-induced dyskinesias (LID), a common side effect of chronic PD treatment [1]. This positions this compound as a potential disease-modifying therapeutic agent.
The table below summarizes the key quantitative data for this compound, essential for experimental planning and interpretation.
| Parameter | Value / Description | Experimental Context / Significance |
|---|---|---|
| Primary Target (PDE5) IC₅₀ | 0.4 - 0.8 μM [1] | Potent inhibition of the primary target. |
| PDE6 IC₅₀ | 0.15 μM [1] | Inhibition may be associated with visual side effects. |
| PDE1 IC₅₀ | 0.35 μM [1] | Lack of selectivity; a major contributor to off-target effects. |
| PDE9 IC₅₀ | 35 μM [1] | Significant inhibition only at higher concentrations. |
| PDE10 / PDE11 IC₅₀ | 22-33 μM / 5-33 μM [1] | Lower potency inhibition at these PDE families. |
| Effect on Striatal cGMP | Increase [1] | Direct evidence of mechanism in a relevant brain region. |
| Effect on LID | Reduction in abnormal involuntary movements [1] | Key therapeutic effect in a Parkinson's disease model. |
This protocol is adapted from research on dopamine-depleted rodent models [1].
1. Solution and Drug Preparation
2. Brain Slice Preparation
3. Electrophysiological Recording and LTD Induction
4. Data Analysis
The following diagram illustrates the mechanism by which this compound induces presynaptic LTD.
Zaprinast is a less selective phosphodiesterase (PDE) inhibitor. Its primary known targets are PDE5, PDE6, and the orphan receptor GPR35. However, it also demonstrates significant activity against other PDEs, including PDE1 [1] [2].
The following table summarizes its published half-maximal inhibitory concentration (IC₅₀) values for various targets. A lower IC₅₀ indicates greater potency.
| Target | Reported IC₅₀ (μM) | Notes |
|---|---|---|
| PDE5 | 0.4 - 0.8 [2], 0.76 [1] | Primary target |
| PDE6 | 0.15 [1] [2] | Primary target |
| PDE1 | 0.35 [2] | Key off-target |
| PDE11 | 5 - 33 [2], 12.0 [1] | Off-target |
| PDE9 | 29.0 [1], 35 [2] | Off-target |
| PDE10 | 22 - 33 [2] | Off-target |
| GPR35 | Agonist [1] [2] | Orphan GPCR agonist |
Potential physiological consequences of these off-target effects include:
Answer: The most direct approach is to use a more selective PDE5 inhibitor (e.g., sildenafil, tadalafil) as a control. If the effects you observe with this compound are not replicated by a selective inhibitor, they are likely mediated by its off-target activities [3] [2].
Detailed Protocol: Comparing this compound to Selective PDE5 Inhibitors
This protocol is adapted from studies investigating this compound's mechanism of action [3].
Cell Culture and Treatment:
Functional Readouts:
Data Interpretation:
Answer: The complex effects are likely due to this compound influencing multiple signaling pathways simultaneously. The diagram below illustrates the key pathways involved and how to probe them.
Troubleshooting Steps Based on the Pathway:
To Isolate PDE5 vs. PDE1 Effects:
To Probe GPR35 Involvement:
This compound, initially developed as a clinical drug candidate, presents significant selectivity challenges that can compromise experimental results. Understanding its multi-target nature is essential for proper data interpretation and experimental design.
Table 1: this compound Inhibition Profile Against Phosphodiesterase (PDE) Families
| PDE Family | Substrate Specificity | This compound IC₅₀ (μM) | Inhibition Potency |
|---|---|---|---|
| PDE5 | cGMP | 0.76 | High |
| PDE6 | cGMP | 0.15 | Very high |
| PDE11 | cAMP/cGMP | 12.0 | Moderate |
| PDE9 | cGMP | 29.0 | Low |
Table 2: this compound Off-Target Interactions Beyond PDE Inhibition
| Target | Interaction Type | Potency (EC₅₀/Kᵢ) | Biological Significance |
|---|---|---|---|
| GPR35 (human) | Agonist | 840 nM | Orphan GPCR signaling |
| GPR35 (rat) | Agonist | 16 nM | Species-specific effect |
| ABCC5 (MRP5) transport | Inhibitor | 0.68 μM (cGMP) | Alters cyclic nucleotide signaling |
| Mitochondrial pyruvate carrier | Inhibitor | Not specified | Affects cellular metabolism |
| PfPDE1 (malaria parasite) | Inhibitor | 3.8 μM | Antimalarial research |
Problem: Observed cellular effects may not be specifically attributable to PDE5 inhibition due to this compound's multi-target nature.
Solution: Implement a multi-tiered validation strategy:
Confirmatory Protocol: Competitive Binding Assay
Principle: Direct measurement of this compound interaction with PDE5 catalytic domain versus other targets
Procedure:
Expected Results: this compound should show Kᵢ of 0.68 μM for [³H]-cGMP transport inhibition [3]
Interpretation Guide: Significant deviation from expected Kᵢ suggests strong off-target contributions
Specificity Controls:
Problem: this compound inhibition of ABCC5 transporter alters intracellular cGMP/cAMP concentrations independent of PDE activity.
Solution: Quantify ABCC5 contribution to observed phenotypes:
Experimental Design:
Critical Technical Considerations:
Table 3: Specificity Comparison of PDE5 Inhibitors at ABCC5 Transporter
| Inhibitor | Kᵢ for [³H]-cGMP Transport (μM) | Kᵢ for [³H]-cAMP Transport (μM) | Specificity Ratio (cGMP/cAMP) |
|---|---|---|---|
| This compound | 0.68 | 2.8 | 0.24 |
| Vardenafil | 0.62 | 3.4 | 0.18 |
| Tadalafil | 14.1 | 194 | 0.073 |
| Dipyridamole | 1.2 | 5.5 | 0.22 |
Source: [3]
A: The dual inhibition of PDE5 and ABCC5 transporter represents the most challenging selectivity issue. Both targets regulate cGMP signaling, making it difficult to attribute physiological effects specifically to PDE5 inhibition. The similar affinity of this compound for both targets (Kᵢ = 0.68 μM for ABCC5 vs IC₅₀ = 0.76 μM for PDE5) means both pathways are significantly modulated at common working concentrations [3] [2].
A: Implement these experimental approaches:
A: Use dose-response curves with these reference points:
A: Yes, consider these alternatives with better selectivity profiles:
A: this compound's high potency for PDE6 (IC₅₀ = 0.15 μM) causes significant interference in visual system research:
What is the primary mechanism of action of zaprinast? this compound is a phosphodiesterase (PDE) inhibitor that primarily targets cGMP-specific PDEs, leading to increased intracellular cGMP levels. It is most potent against PDE5 and PDE6, but also inhibits PDE1, PDE9, PDE10, and PDE11. Additionally, it acts as an agonist for the G protein-coupled receptor GPR35 [1].
How does the selectivity profile of this compound affect my experiment? this compound is less selective than newer PDE5 inhibitors (e.g., sildenafil). Its activity at PDE1 and other PDEs can lead to off-target effects. Your experimental design should include controls to account for potential effects mediated through these other pathways, especially if your system expresses multiple PDEs or GPR35 [1].
What are the recommended storage conditions for this compound? While the search results do not specify exact storage conditions, it is a best practice to store small molecule inhibitors like this compound according to the manufacturer's datasheet. Typically, this means storing at -20°C, protected from light and moisture, in a desiccator.
The optimal concentration of this compound is highly dependent on your experimental model and target. The following table summarizes effective concentrations reported in the literature.
| Experimental Model | Target | Effective Concentration | Key Findings / Context |
|---|---|---|---|
| In vitro PDE Inhibition [1] | PDE5 | IC50: 0.4 - 0.8 µM | Primary mechanism of action. |
| PDE6 | IC50: 0.15 µM | High potency. | |
| PDE1 | IC50: 0.35 µM | Contributes to off-target effects. | |
| Drosophila PD Model (in vivo) [2] | Not specified | 10 µM (in feed) | Improved motor performance in DJ-1β mutant flies. |
| Rodent Memory Model [1] | PDE5 (in brain) | Administered immediately post-training | Improved memory in object recognition tasks. |
Problem: No effect or insufficient effect is observed.
Problem: Unexpected or off-target effects occur.
Problem: High background noise in calcium signaling experiments.
The following workflow generalizes the methods used in the cited research for using this compound in cell-based studies [2] [3]. You will need to optimize the specifics for your model system.
Step-by-Step Instructions:
Understanding the signaling pathways is crucial for interpreting your results. The following diagram integrates this compound's dual mechanisms of action.
This section provides the core quantitative data on Zaprinast's stability and handling requirements.
Table 1: this compound Stability & Storage Specifications
| Parameter | Specification | Notes |
|---|---|---|
| Physical Form | Crystalline solid [1] | As supplied. |
| Purity | ≥98% (by HPLC) [1] | |
| Long-Term Storage | Store at or below –20°C [1] | Solid form is stable for at least 12 months from the date of receipt when stored as directed [1]. |
| Solubility | Soluble in DMSO and DMF [1] | Solubility in DMSO and DMF is approximately 10 mg/ml [1]. |
| Solution Stability (General) | For maximum solubility, dissolve in DMF and then dilute with the aqueous buffer of choice [1]. | |
| Solution Stability (Critical) | Do not store aqueous solutions for more than one day [1]. | This is a key stability constraint for experimental planning. |
Q1: What is the best practice for preparing a working solution of this compound? It is recommended to first prepare a concentrated stock solution in DMSO or DMF (purged with an inert gas for enhanced stability) at a concentration of around 10 mg/mL. This stock can be aliquoted and stored at -20°C. For your assay, dilute this stock into the aqueous buffer immediately before use. Do not prepare and store aqueous working solutions [1].
Q2: The solid this compound in my vial has changed appearance. Has it degraded? this compound is supplied as a crystalline solid [1]. Any visible change in the solid's form, color, or texture may indicate instability or moisture uptake. It is advisable to discontinue use of that batch and obtain a new one. Always record the appearance of the compound upon arrival and store it correctly at -20°C.
Q3: I need to run an experiment over 48 hours. Can I use a this compound solution prepared at the start? No. Given the instability of this compound in aqueous solutions, it is not suitable for a multi-day experiment from a single preparation. For long-term experiments, you would need to add the compound directly from a concentrated DMSO stock to the media during the experiment, ensuring the final DMSO concentration is non-toxic to your cells or system.
For studies where this compound stability is critical, you can adapt the following sensitive methodology for measuring its effects on cellular systems. This protocol is adapted from a study on measuring low-level drug effects on oxygen consumption [2].
Objective: To sensitively measure the biological effect and reversibility of this compound at pharmacologically relevant concentrations using a flow culture system.
Key Features of the Method:
Protocol Outline:
The diagram below visualizes the logic and workflow of this sensitive experimental approach.
To provide context for its use and potential effects in your experiments, here is a summary of this compound's primary known mechanisms.
Table 2: Biological Activity & Primary Mechanisms of Action
| Mechanism | Biological Effect | Experimental Context / IC₅₀ |
|---|---|---|
| PDE5 Inhibition | Increases cGMP levels; enhances NO vasodilatory effects; inhibits L-type calcium current [3] [4]. | IC₅₀ = 0.5-0.76 µM [1]. |
| PDE6 Inhibition | - | IC₅₀ = 0.15 µM [1]. |
| PDE9, 10, 11 Inhibition | - | Weak inhibitor [1]. |
| GPR35 Agonism | Activates GPR35 signaling [1]. | Putative agonist [5]. |
The following diagram illustrates the core signaling pathway mediated by this compound's inhibition of PDE5.
The table below summarizes the core pharmacological differences critical for experimental design.
| Feature | Zaprinast | Sildenafil (e.g., Viagra) | Tadalafil (e.g., Cialis) | Vardenafil (e.g., Levitra) | Avanafil (e.g., Stendra) |
|---|---|---|---|---|---|
| Primary Target | PDE5 [1] | PDE5 [2] | PDE5 [2] | PDE5 [2] | PDE5 [2] |
| Key Off-Target Activities | PDE6, PDE1, PDE9, PDE10, PDE11; GPR35 agonist [1] | PDE6 [2] [3] | Limited data in search results | Limited data in search results | High selectivity for PDE5; minimal PDE6 interaction [2] [4] |
| Approx. IC50 for PDE5 | 0.4 - 0.8 µM [1] | 4 nM [2] | 2 nM [2] | 0.1 - 0.4 nM [2] | 4.3 - 5.2 nM [2] |
| Research Applications | Tool compound for cGMP elevation; GPR35 agonism; neuroprotection studies [1] | Erectile dysfunction; Pulmonary arterial hypertension; cognitive function research [5] [2] | Erectile dysfunction; Pulmonary arterial hypertension; Benign Prostatic Hyperplasia [2] [3] | Erectile dysfunction [2] | Erectile dysfunction (noted for fast onset) [2] [4] |
| Key Experimental Consideration | Low selectivity makes data interpretation complex; effects may not be solely due to PDE5 inhibition. | Visual side effects in clinical use due to PDE6 inhibition; consider in models involving retina or vision. [2] [3] | Long half-life (17.5 hours) requires long washout periods in in vivo studies. [2] [4] | High potency; caution required in patients/cardiac models with QTc prolongation risk. [4] | High selectivity may reduce off-target confounders; fast onset can be useful for acute models. [2] [4] |
Q1: When should I use this compound instead of a selective PDE5 inhibitor in my experiment? Use this compound primarily in two scenarios:
Q2: Why might my results with this compound differ from those with Sildenafil? Discrepancies are highly likely and often stem from:
Q3: What is the core mechanism shared by all these compounds? All these molecules are competitive inhibitors that bind to the catalytic site of the PDE5 enzyme. This prevents the hydrolysis of the second messenger cGMP, leading to its intracellular accumulation. Elevated cGMP activates protein kinase G (PKG), which phosphorylates downstream targets to mediate physiological effects like smooth muscle relaxation [5] [2] [6]. The following diagram illustrates this pathway and the inhibitors' role.
Protocol 1: Assessing PDE5 Inhibitor Potency in a Cell-Based System
This protocol is useful for screening or confirming the efficacy of inhibitors in a cellular context that expresses PDE5.
Protocol 2: Evaluating Smooth Muscle Relaxation in an Organ Bath
A classic functional assay to confirm the physiological effect of PDE5 inhibition.
Here are answers to common questions about managing Zaprinast's side effects in a research setting.
Q1: What are the primary causes of this compound's off-target side effects? this compound's side effects largely stem from its relatively low selectivity as a Phosphodiesterase (PDE) inhibitor [1] [2]. While it targets PDE5, it also potently inhibits other PDEs, such as:
Q2: Are there side effects unrelated to PDE inhibition? Yes. This compound is also a known agonist for the G protein-coupled receptor 35 (GPR35) [3] [1]. Activation of GPR35 can trigger its own signaling cascades, which have been linked to effects such as microglial activation and the induction of inflammatory genes [4]. This means some observed effects in your experiments may be mediated through GPR35, not solely through cGMP elevation.
Q3: What is the main strategy to avoid these side effects? The most direct strategy is to use newer, more selective PDE5 inhibitors as positive controls or alternative compounds where appropriate. For example, Avanafil is a second-generation inhibitor designed to have much higher specificity for PDE5 over PDE6, significantly reducing the potential for off-target retinal effects [2].
Q4: How can I experimentally confirm if an effect is due to PDE5 inhibition? A robust method is to use a comparative approach with multiple inhibitors. If a physiological effect is observed with this compound, it should be replicated with a more selective PDE5 inhibitor (like Sildenafil or Avanafil). If the effect persists, it is more likely to be a true result of PDE5 inhibition. If not, the effect is likely an off-target artifact of this compound. Furthermore, using a specific GPR35 antagonist can help isolate effects coming from that pathway.
The table below summarizes key inhibitory constants (IC₅₀) for this compound, which will help you assess its potential for off-target activity. A lower IC₅₀ indicates greater potency.
| Target | This compound IC₅₀ (μM) | Primary Function & Side Effect Link |
|---|---|---|
| PDE5 (Primary Target) | 0.4 - 0.8 [1] | Hydrolyzes cGMP; target for erectile dysfunction, pulmonary hypertension. |
| PDE6 | 0.15 [1] | Visual transduction; inhibition linked to visual disturbances [2]. |
| PDE1 | 0.35 [1] | Hydrolyzes cAMP/cGMP; expressed in brain/heart; linked to tachycardia [1]. |
| PDE11 | 5 - 33 [1] | Hydrolyzes cAMP/cGMP; various tissue expressions; off-target role unclear. |
| GPR35 | Agonist [1] | Orphan GPCR; activation can lead to microglial activation and inflammatory signaling [3] [4]. |
Here are detailed methodologies to troubleshoot and confirm the specificity of this compound's effects in your models.
This protocol is designed to verify whether an observed effect is specifically due to PDE5 inhibition.
This protocol ensures that the cellular response is linked to the intended cGMP pathway.
The following diagrams, generated using Graphviz, illustrate the core concepts and troubleshooting strategies discussed above.
This diagram visualizes how this compound can simultaneously impact multiple signaling pathways, leading to both intended and off-target effects.
This flowchart outlines a logical experimental workflow to determine the source of an observed effect when using this compound.
Understanding Zaprinast's primary mechanisms and selectivity is the first step in optimizing its use.
The table below summarizes its potency against various PDEs and other targets.
| Target | Activity | Reported Potency (IC₅₀ / EC₅₀) | Key Context & Notes |
|---|---|---|---|
| PDE5 | Inhibitor | 0.4 - 0.8 µM [1] | Primary target; increases cGMP levels. |
| PDE6 | Inhibitor | 0.15 µM [1] | Inhibition may cause visual disturbances [1]. |
| PDE1 | Inhibitor | 0.35 µM [1] | Contributes to off-target effects [1]. |
| PDE11 | Inhibitor | 5 - 33 µM [1] | --- |
| GPR35 (Human) | Agonist | 840 nM [2] | Activates Gαi/o and Gα16 signaling pathways [2]. |
| GPR35 (Rat) | Agonist | 16 nM [2] | Species-specific potency is critical for in vivo models [2]. |
| Glutaminase (GLS) | Inhibitor | Not Fully Quantified | Mechanism is cGMP-independent; lowers 2-HG in IDH-mutant cells [3]. |
| Mitochondrial Pyruvate Carrier | Inhibitor | Not Fully Quantified | Affects mitochondrial metabolism [4]. |
Here are detailed protocols for common research applications of this compound, based on published studies.
This protocol is suitable for research on smooth muscle relaxation, nitrergic transmission, and synaptic plasticity [1].
The following diagram illustrates the signaling pathway and experimental workflow.
cGMP-Mediated Signaling & Neurotransmission Experimental Workflow
This protocol uses this compound to target glutamine metabolism in specific cancer models, independent of its PDE5 activity [3].
Unexpected or lack of effect in PDE5 assay
This compound lowers 2-HG, but other PDE5 inhibitors do not
Low potency or efficacy in a cellular model
Solubility and solution preparation
To optimize your use of this compound, focus on validating its mechanism in your specific system.
The table below summarizes how Zaprinast and its DMSO vehicle were handled in published studies.
| Study Context / Cell Type | This compound Working Concentration | DMSO Final Concentration | Key Preparation Steps |
|---|---|---|---|
| 2-Hydroxyglutarate (2HG) Assay (HT1080 fibrosarcoma & NHA cells) [1] | 10 - 100 µM (dose-dependent studies) | Not explicitly stated | This compound was dissolved in DMSO. A stock solution was first prepared, then diluted in culture media for treatment [1]. |
| Retinal Degeneration Model (Porcine retinal explants) [2] | 100 nM | < 0.1% (v/v) | A 10 mM stock solution of this compound was prepared in DMSO. This stock was diluted 1:100,000 in culture medium to achieve the 100 nM working concentration [2]. |
| CRE-Luciferase Reporter Assay (SCNCRE cells) [3] | Up to 100 µM | Not explicitly stated | This compound was dissolved in a solution (e.g., saline or medium) for bath application to cells [3]. |
| Cerebellar LTD Study (Rat cerebellar slices) [4] | Not specified (bath application) | Not explicitly stated | This compound was dissolved in a solution (e.g., saline or medium) for bath application to slices [4]. |
Based on common laboratory practice and the data above, you can prepare and use this compound as follows.
Preparation of Stock Solution
Preparation of Working Solution
Treatment and Controls
The following diagrams outline the core signaling pathway and experimental setup for this compound studies.
The following table summarizes the core biochemical and experimental data for zaprinast, which is crucial for troubleshooting its application.
| Aspect | Details & Quantitative Data |
|---|---|
| Primary Mechanism | Selective inhibitor of cGMP-specific phosphodiesterase 5 (PDE5) [1]. |
| Biochemical Effect | Increases intracellular cyclic guanosine monophosphate (cGMP) levels [1]. |
| Functional Outcomes | Reduces vascular smooth muscle cell proliferation, stimulates apoptosis, and attenuates injury-induced vascular remodeling (e.g., in rat carotid artery balloon injury model) [1]. |
| Dosing Data (Example) | In rat carotid artery studies, 1 mg of this compound in a 25% Pluronic F-127 gel applied topically post-injury [1]. |
| Key Experimental Readouts | • Morphometry: Measures neointimal area and wall thickness. • Proliferation: PCNA Labeling Index. • Apoptosis: TUNEL Assay. • cGMP levels: Radioimmunoassay (RIA) [1]. |
The table below outlines the Selective Organ Targeting (SORT) methodology, a cutting-edge platform that can be leveraged for targeted drug delivery. Integrating a molecule like this compound into this system would be an innovative research approach.
| Aspect | SORT Lipid Nanoparticle (LNP) Platform |
|---|---|
| Core Principle | A supplemental SORT molecule is added to classic 4-component LNPs, redirecting them from the liver to target tissues via an endogenous targeting mechanism [2]. |
| Tunable Targeting | Tissue tropism is predictably controlled by the chemistry and molar percentage of the SORT molecule [2]. |
| Key Formulations | • Lungs: Inclusion of 50% DOTAP (a permanently cationic lipid). • Spleen: Inclusion of 10-30% 18PA (an anionic lipid). • Liver: Inclusion of 20% DODAP (an ionizable cationic lipid) can enhance specificity [2]. | | Preparation Methods | Ethanol Dilution Method: Rapid mixing of an ethanol phase (lipids) with an aqueous phase (payload). Methods include pipette mixing (small scale), vortex mixing (medium scale), and microfluidic mixing (highly reproducible) [2]. |
Below is a conceptual workflow for developing a tissue-targeted this compound formulation, synthesizing the information from the search results. This can serve as a starting point for your experimental design.
Q1: In our in vivo model, this compound does not show the expected anti-remodeling effect. What could be wrong?
Q2: How can I move from systemic to tissue-specific delivery for this compound?
Q3: What are the critical parameters to characterize for my SORT LNP formulation?
Understanding the molecular pathway is key to anticipating biological effects and troubleshooting experimental outcomes.
I hope this technical support center provides a solid foundation for your work. The field of tissue-specific delivery is advancing rapidly, and applying these platforms to small-molecule drugs like this compound is a promising frontier.
The table below summarizes essential quantitative information on zaprinast's activity to guide your dosage and model selection [1].
| Parameter | Description / Value |
|---|---|
| Primary Mechanism | Phosphodiesterase (PDE) inhibitor, and a GPR35 agonist [1]. |
| Key Molecular Targets | PDE5, PDE6, PDE1, PDE9, PDE10, PDE11, and GPR35 [1]. |
| Inhibitory Constant (IC₅₀) | PDE5: 0.4–0.8 µM; PDE6: 0.15 µM; PDE1: 0.35 µM [1]. |
| Solubility (in DMSO) | 30 mg/mL (110.59 mM). Sonication is recommended [2]. |
| Common In Vivo Dosing | 1-10 mg/kg (intraperitoneal, intrathecal, or topical administration) [3] [4]. |
Here are solutions to frequently encountered problems when working with this compound.
| Issue & Phenomenon | Possible Reason | Solution & Recommendation |
|---|---|---|
| Unexpected Vasoconstriction or Pressor Effects | This compound-induced increase in cGMP can lead to an indirect, compensatory rise in sympathetic nervous system activity [5]. | Administer a sympathetic blocker (e.g., chlorisondamine). Studies show this compound's pressor effects are abolished and its relaxant effects are unmasked after such blockade [5]. |
| Weak or No Therapeutic Effect | Low bioavailability or rapid metabolism. The drug may not be reaching its target in sufficient concentration. | ✓ Consider alternative administration routes (e.g., topical gel for localized effects) [3]. ✓ Re-evaluate and optimize the dosage based on the model and target IC₅₀ values [1]. | | Off-Target Effects in Neurological Models | Inhibition of non-PDE5 targets. This compound is less selective than newer inhibitors and acts on PDE1 (cAMP/cGMP hydrolysis) and other PDEs, which can confound results [1]. | Use a more selective PDE5 inhibitor (e.g., sildenafil) as a comparative control to isolate PDE5-specific effects from other off-target actions [1]. | | Vision Disturbances in Animal Models | Cross-inhibition of PDE6. This compound potently inhibits PDE6 (IC₅₀ 0.15 µM), a key enzyme in retinal phototransduction [1]. | This is a known class effect. Document the effect as an expected side effect and consider it a limitation of the model when interpreting data. |
Here are methodologies from published studies demonstrating this compound's efficacy.
This in vivo model demonstrates this compound's anti-proliferative and pro-apoptotic effects [3].
This in vivo behavioral model shows this compound can reverse deficits caused by Fluoxetine [4].
This in vivo model illustrates the role of the NO-cGMP pathway and how this compound potentiates it [5].
The following diagram illustrates the core molecular mechanism of action of this compound, summarizing its primary and secondary targets as detailed in the troubleshooting guide and protocols.
The table below summarizes effective this compound concentrations and doses from various experimental models, which can serve as a starting point for your optimization.
| Experimental Context | Effective Dose/Concentration | Key Observations | Source |
|---|---|---|---|
| In Vitro PDE Inhibition | IC50: 0.15 µM (PDE6), 0.4-0.8 µM (PDE5), 0.35 µM (PDE1) [1] | Core pharmacology profile; demonstrates lower selectivity compared to newer PDE5 inhibitors. | [1] |
| Spatial Memory (Rat, i.p.) | 1.0 mg/kg, 2.0 mg/kg, 10.0 mg/kg [2] | Impairment of spatial memory at the 2.0 mg/kg dose. | [2] |
| Paced Mating Behavior (Rat, i.p.) | 1.5 mg/kg, 3.0 mg/kg, 6.0 mg/kg [3] | Dose-dependent lengthening of contact-return latency. | [3] |
| Object Recognition Memory (Rat) | Administered immediately post-training [1] | Improved memory; effects lasted up to four hours. | [1] |
| Mitochondrial Pyruvate Carrier | Potent inhibition activity [4] | An important off-target effect that can alter metabolomic profiles in neuronal tissues. | [4] |
Here are detailed methodologies from the literature that you can adapt for your own dose-response experiments.
In Vivo Behavioral Study (Spatial Memory)
In Vivo Behavioral Study (Paced Mating Behavior)
Ex Vivo Electrophysiology (Retinal Function)
To help visualize the key pathways involved in this compound's action and a general experimental workflow, please see the diagrams below. You can use the provided DOT script to generate and modify these diagrams for your own documentation.
This compound's Primary Molecular Targets
General Dose-Response Experiment Workflow
For research and development purposes, the selectivity of a compound is paramount. The following table provides published half-maximal inhibitory concentration (IC₅₀) values, which quantify the potency of Zaprinast and Rolipram against various PDE isoforms. Lower values indicate greater potency.
| PDE Isoform | This compound (IC₅₀, μM) | Rolipram (IC₅₀) |
|---|---|---|
| PDE1 | 0.35 [1] | - |
| PDE4 | - | Most widely used selective inhibitor [2] |
| PDE5 | 0.4 - 0.8 [1] | - |
| PDE6 | 0.15 [1] | - |
| PDE9 | 35 [1] | - |
| PDE10 | 22 - 33 [1] | - |
| PDE11 | 5 - 33 [1] | - |
To support the findings summarized in the tables, here is a detailed look at some key experimental methodologies and results from the literature.
Memory Enhancement (Mouse Models)
Neuroprotection (Intracerebral Haemorrhage - ICH)
Metabolic Impact (Mitochondrial Pyruvate Transport)
The distinct effects of this compound and Rolipram stem from their influence on different secondary messenger systems, as illustrated in the following pathways.
The table below summarizes key pharmacological and chemical data for Zaprinast and other PDE5 inhibitors, compiled from scientific literature.
| Inhibitor | PDE5 IC₅₀ (nM) | Selectivity (vs. other PDEs) | Key Characteristics & Status |
|---|---|---|---|
| This compound | ~76-760 nM [1] | Low (PDE6: ~150 nM) [1] | First-generation tool compound; used in foundational research [2] [3]. |
| Sildenafil | 2-6 nM [1] | Moderate (PDE6: 27-67 nM) [1] | First approved therapeutic; known for potential visual side effects due to PDE6 affinity [4]. |
| Vardenafil | ~0.1-0.7 nM [4] | High (PDE6: ~3.5 nM) [4] | High potency; caution advised in patients with prolonged QTc interval [4]. |
| Tadalafil | ~0.9-3.3 nM [4] | Very High (PDE6: >10,000 nM) [4] | Long duration of action (up to 36 hours); approved for daily use [4]. |
| Avanafil | ~0.5-1.2 nM [4] | High (PDE6: ~20-180 nM) [4] | Rapid onset; "second-generation" inhibitor with reduced visual disturbances [4]. |
Key Insights from the Data:
This compound remains a relevant tool in preclinical research. The following are examples of experimental protocols and applications.
This classic protocol is used to demonstrate the functional effect of PDE5 inhibition.
Research indicates potential new applications for PDE5 inhibitors, including this compound, in bone metabolism.
The following diagram illustrates the core signaling pathway through which this compound and other PDE5 inhibitors exert their effects, enhancing the effects of nitric oxide.
Research indicates that Zaprinast and NO work synergistically via the NO-cGMP-PKG pathway to induce Long-Term Depression (LTD), a form of synaptic plasticity crucial for learning and memory [1]. The table below summarizes key supporting evidence:
| Biological Context / Model | Observed Synergistic Effect | Key Findings / Proposed Mechanism |
|---|---|---|
| Cerebellar Slices (Rat) - PF-Purkinje cell synapse [1] | Induction of stable, robust LTD | This compound inhibits cGMP breakdown. Effect requires NO synthase, PKG, and PKC activity. Synergy stems from elevated cGMP "priming" the cell for depression upon coincident PF stimulation [1]. |
| Object Recognition Memory (Rat) [2] [3] | Improvement of long-term memory | This compound administration after training improves memory. Effect is reversed by NOS inhibitors, confirming dependence on endogenous NO-cGMP signaling [2]. |
| Object Memory Deficits (Rat) [3] | Reversal of memory deficits | This compound can reverse memory deficits induced by an NOS inhibitor, demonstrating its action depends on and enhances the NO-cGMP pathway [3]. |
In vascular and pulmonary contexts, the interaction is more complex. While the core pharmacology suggests synergy, experimental results in disease models can show interference.
For researchers looking to replicate or build upon these findings, here are summaries of the key experimental setups.
1. Protocol: Induction of LTD in Cerebellar Slices [1]
2. Protocol: Pulmonary Hemodynamics in an Ovine ARDS Model [5]
The diagram below illustrates the core signaling pathway through which this compound and Nitric Oxide interact.
The dual nature of these findings highlights critical considerations for therapeutic development:
GPR35 is a class A orphan G protein-coupled receptor (GPCR) first identified more than 20 years ago that remains officially "orphaned" as the identity of its true endogenous ligand(s) remains unresolved. [1] This receptor is expressed predominantly in the gastrointestinal tract and various immune cells, suggesting potential roles in inflammation, immune modulation, and metabolic disorders. [2] [3] The complex pharmacology of GPR35 is complicated by marked species-dependent differences in ligand potency between human, rat, and mouse orthologues, creating significant challenges in translational research. [1] [4]
This compound (2-(2-propyloxyphenyl)-8-azapurin-6-one) was the first substantially characterized synthetic ligand acting as an agonist at GPR35. [1] It was initially developed as a phosphodiesterase type 5 (PDE-5) inhibitor with moderate potency that is comparable to its activity at GPR35, creating potential challenges for interpreting its biological effects in complex systems. [1] Despite this dual activity, this compound remains a widely utilized tool compound for in vitro and ex vivo studies of GPR35 function due to its well-characterized agonist properties and commercial availability. [1]
The validation of this compound as a GPR35 agonist relies on multiple complementary experimental approaches that measure distinct aspects of receptor activation and signaling:
β-Arrestin-2 Recruitment: Jenkins et al. (2011) developed a robust bioluminescence resonance energy transfer (BRET)-based assay to monitor interactions between GPR35 and β-arrestin-2. In this system, this compound demonstrated potent agonist activity at both human and rat GPR35 orthologues, confirming its ability to induce this key aspect of GPCR regulation and desensitization. [2]
G Protein Activation: The same study employed chimeric G proteins (Gqi5 and Gqo5) to measure GPR35-mediated activation of Gα13, demonstrating that this compound can effectively stimulate G protein-dependent signaling pathways. [2] Additional research has shown that GPR35 couples predominantly with Gα12/13 and Gαi/o proteins, leading to inhibition of adenylate cyclase and activation of Rho-mediated cytoskeleton reorganization. [3]
Receptor Internalization: Agonist-induced receptor internalization was assessed using confocal microscopy to visualize FLAG-epitope tagged GPR35, with this compound producing dose-dependent receptor internalization that mirrored its potency in β-arrestin recruitment assays. [2]
Table 1: this compound Potency at GPR35 Across Experimental Assays and Species
| Assay Type | Species Ortholog | Reported EC50/Ki | Experimental Context | Citation |
|---|---|---|---|---|
| β-arrestin-2 recruitment | Human GPR35 | ~0.1-1 μM | BRET assay in engineered cells | [2] |
| β-arrestin-2 recruitment | Rat GPR35 | Higher potency than human | BRET assay in engineered cells | [2] |
| β-arrestin-2 recruitment | Mouse GPR35 | Intermediate between rat and human | BRET assay comparison | [4] |
| G protein activation | Human GPR35 | Effective activation | Gα13 activation assay | [2] |
| Receptor internalization | Human GPR35 | Dose-dependent response | Confocal microscopy | [2] |
| Dynamic mass redistribution | Human GPR35 (HT-29) | 0.14 μM | Label-free biosensor assay | [5] |
| Tango β-arrestin assay | Human GPR35 | 6.12 μM | U2OS-GPR35-bla cells | [5] |
Table 2: this compound Compared to Other GPR35 Agonists in Human Systems
| Agonist | Chemical Class | Reported EC50 (Human) | Relative Efficacy | Key Characteristics |
|---|---|---|---|---|
| This compound | Synthetic triazolopyrimidine | 0.14-6.12 μM [5] | Full agonist [5] | First characterized synthetic agonist; PDE5 inhibitor |
| Pamoic acid | Synthetic | 2.1-2.69 nM [5] | ~108% (vs. This compound) [5] | Most potent synthetic agonist |
| Cromolyn disodium | Synthetic | 0.52-9.67 μM [5] | ~97% (vs. This compound) [5] | Known mast cell stabilizer |
| Kynurenic acid | Endogenous tryptophan metabolite | 152->500 μM [2] [5] | Partial agonist [5] | Putative endogenous ligand; low potency questions physiological relevance |
| Gentisate | Endogenous tyrosine metabolite | 69.6 μM [5] | Full agonist [5] | Alternative endogenous candidate |
| DHICA | Endogenous melanin precursor | 24.2 μM [5] | Full agonist [5] | Alternative endogenous candidate |
The BRET-based GPR35-β-arrestin-2 interaction assay provides a robust method for quantifying this compound activity. The protocol involves engineering Flp-In TREx 293 cells to inducibly express human, rat, or mouse FLAG-GPR35-eYFP constructs. [4] Cells are transfected with a β-arrestin-2-Rluc (Renilla luciferase) construct and treated with varying concentrations of this compound. The BRET signal is measured by adding the luciferase substrate coelenterazine-h and quantifying energy transfer between Rluc and eYFP using a Mithras LB940 plate reader. [4] Data are typically collected 20-30 minutes after agonist addition and normalized to vehicle controls. This assay format has been widely adopted for GPR35 ligand screening due to its reliability and reproducibility across laboratories. [2] [4]
The label-free DMR assay enables detection of integrated cellular responses to this compound in native systems. For GPR35 studies, HT-29 cells (which endogenously express GPR35) are seeded onto fibronectin-coated biosensor microplates and grown to confluence. [5] After serum starvation, baseline measurements are taken using an Epic or Corning biosensor system before adding this compound. The DMR signal is monitored in real-time, typically for 45-90 minutes, generating characteristic response profiles that can be quantified by maximal amplitude or area under the curve. This method is particularly valuable as it requires no engineered reporters or labels, allowing observation of receptor activity in a native cellular context. [5]
G protein activation by this compound can be assessed using either constitutive or chimeric G protein approaches. Jenkins et al. utilized Gqi5 or Gqo5 chimeric Gα subunits in which the C-terminal five amino acids of Gαq were replaced by corresponding residues from either Gαi1/2 or Gα13. [4] Cells co-expressing GPR35 and these chimeras are stimulated with this compound, and inositol phosphate production is measured using competitive radioassay or IP-One ELISA kits. [2] [4] Alternatively, active-state selective Gα13 antibodies can directly detect GPR35-mediated Gα13 activation, providing orthogonal validation of this compound efficacy. [2]
The diagram below illustrates the complex signaling pathways activated by this compound through GPR35, highlighting key downstream effects:
This compound binding to GPR35 triggers multiple signaling cascades through distinct G protein families. [3] The Gαi/o coupling inhibits adenylate cyclase, reducing intracellular cAMP levels and modulating downstream MAPK/ERK signaling. [3] Simultaneously, Gα12/13 activation stimulates Rho GTPase, leading to cytoskeletal reorganization that facilitates immune cell migration—a potentially important mechanism in inflammatory responses. [3] The Gαq pathway activates PLCβ, generating IP3 and DAG, which in turn modulate calcium signaling and protein kinase C activation. [3] Additionally, this compound promotes β-arrestin recruitment, which not only mediates receptor desensitization and internalization but also initiates distinct signaling events including ERK activation. [2] [3] This complex signaling repertoire enables GPR35 to influence diverse physiological processes including inflammatory responses, metabolic regulation, and maintenance of gut barrier function. [3] [6]
This compound serves as a valuable tool compound for initial characterization of GPR35-mediated responses in both recombinant and native systems. Its well-established agonist activity across multiple assay formats makes it particularly useful for method development and validation. [1] In studies of inflammatory processes, this compound has helped elucidate potential roles for GPR35 in immune cell migration and cytokine production. [3] Additionally, this compound has been instrumental in characterizing the species-dependent pharmacology of GPR35, revealing critical differences between human and rodent orthologues that must be considered when translating preclinical findings. [2] [4]
Researchers should be aware of several significant limitations when using this compound:
Dual Pharmacology: this compound's PDE5 inhibitory activity (IC50 ~0.4-1.7 μM) overlaps with its potency at GPR35, complicating interpretation of physiological responses, particularly in cardiovascular, neuronal, or reproductive tissues where cGMP signaling is prominent. [7] [8] [1]
Species Selectivity: this compound displays marked species-dependent potency, with higher efficacy at rat GPR35 compared to the human ortholog. This creates challenges in extrapolating results from rodent models to human physiology. [2] [4]
Limited Target Specificity: this compound may interact with additional molecular targets beyond GPR35 and PDE5, particularly at higher concentrations used in some experimental paradigms. [1]
Lack of Human In Vivo Data: Clinical translation is hampered by limited understanding of this compound's pharmacokinetics and tissue distribution in humans specifically related to GPR35 engagement. [1]
This compound remains a widely utilized and important tool agonist for studying GPR35 biology despite its pharmacological limitations. The comprehensive validation across multiple orthogonal assay systems provides confidence in its activity as a GPR35 agonist, while the detailed potency and efficacy data enable appropriate experimental design.
For future research, the field would benefit from developing more selective GPR35 agonists without PDE5 activity, which would enable clearer attribution of physiological effects specifically to GPR35 activation. Additionally, studies using this compound should include appropriate controls to account for its PDE5 inhibitory activity, particularly in tissues with high cGMP signaling. The continued development of GPR35 antagonists with improved species cross-reactivity will also help validate findings initially obtained using this compound and other tool agonists.
This compound is recognized as the first selective PDE5 inhibitor, though it was later found to not be highly selective [1].
The core methodology for evaluating PDE inhibitors involves assessing their ability to inhibit the hydrolysis of cGMP by various PDE enzymes in vitro.
The table below outlines the typical components of a PDE inhibition assay [1] [3]:
| Assay Component | Description |
|---|---|
| Objective | To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PDE isoforms. |
| Enzyme Source | Purified PDE isoenzymes (PDE1-PDE11) from human or animal tissues or recombinant sources [3]. |
| Substrate | Radioactively labeled (e.g., ^3H-) or fluorescently labeled cGMP (for PDE5, 6, 9) or cAMP (for other PDEs). |
| Reaction | Incubation of the enzyme with the substrate in the presence of a buffer and co-factors (like Mg²⁺). |
| Inhibition | The test compound (e.g., this compound) is added at varying concentrations. |
| Measurement | Quantification of the hydrolyzed product (e.g., 5'-GMP) or remaining cyclic nucleotide. |
| Data Analysis | Calculation of the IC50 value, which represents the concentration of inhibitor needed to reduce enzyme activity by 50%. |
The following diagram illustrates the core pathway through which this compound and other PDE5 inhibitors exert their effects, providing context for their physiological role.
The table below summarizes key compounds based on the search results, highlighting their primary mechanisms and experimental models.
| Compound | Primary Neuroprotective Mechanism | Key Experimental Model(s) | Reported Effects / Outcomes |
|---|
| Zaprinast | Phosphodiesterase (PDE) 5 & 6 inhibition; increases intracellular cGMP [1] | • 661W-A11 photoreceptor cell line (Retinitis Pigmentosa model) [1] • In vivo rat model (urethral function) [2] | • Increased cGMP & calcium influx; induced photoreceptor cell death (to model disease) [1] • Potentiated nitrergic responses in urethral muscle [2] | | Kynurenic Acid (KYNA) | G-protein coupled receptor 35 (GPR35) activation; mitoprotection [3] | H9c2 cardiac cells (Simulated Ischemia/Reperfusion) [3] | • Attenuated calcium overload & mitochondrial superoxide production [3] • Preserved mitochondrial function & reduced apoptosis [3] | | Benserazide | Inhibition of neutrophil NETosis; macrophage polarization to M2 phenotype [4] | • In vitro human neutrophils & neuronal cells • In vivo mouse model (focal cerebral ischemia) [4] | • Attenuated neutrophil infiltration into brain post-stroke [4] • Altered microglia/macrophage phenotypes & improved functional recovery [4] | | GLP-1 Receptor Agonists | Glucose-lowering; cardioprotective & suspected neuroprotective pathways [5] | Human cohort study (patients with type 2 diabetes) [5] | Associated with a significant 33% lower risk for Alzheimer's disease and related dementias compared to other glucose-lowering drugs [5] |
To critically assess the data, it is crucial to understand the experimental details behind these findings.
This compound is used preclinically to model the pathophysiology of Retinitis Pigmentosa (RP), rather than as a direct treatment. The core protocol is:
The protective mechanism of KYNA was investigated in a model of simulated heart attack.
This research highlights a repurposing opportunity for an approved Parkinson's disease drug.
The following diagrams illustrate the primary neuroprotective mechanisms of these compounds based on the cited studies.
The experimental data suggests that these compounds operate through distinct pathways and are investigated in different disease contexts:
A true "head-to-head" comparison of these compounds is not feasible from the available data due to the different models and endpoints used in each study.
Zaprinast is a well-characterized phosphodiesterase inhibitor. The table below summarizes its primary targets and documented cellular effects.
| Target/Action | Experimental Finding / Specificity | Citation |
|---|---|---|
| PDE Inhibition | Selective for PDE5, PDE6, PDE9, and PDE11. Reported IC₅₀ for PDE5 is 0.76 μM and for PDE6 is 0.15 μM. [1] [2] | |
| GPR35 Agonism | Functions as an agonist for the orphan G-protein coupled receptor GPR35 in both rats and humans. [3] [2] | |
| Glutaminase (GLS) Inhibition | Inhibits the enzyme glutaminase, impacting glutamine metabolism and reducing 2-hydroxyglutarate (2HG) in cancer cells. [4] | |
| Mitochondrial Pyruvate Carrier | Identified as an inhibitor of the mitochondrial pyruvate carrier. [2] |
This compound's primary therapeutic effects often result from increased cellular cGMP levels. The diagram below illustrates the core signaling pathway.
Experimental data from various animal and tissue models demonstrate this compound's physiological effects.
| Species/Model | Experimental Finding / Effect | Experimental Detail (Dosage, Tissue, etc.) | Citation |
|---|---|---|---|
| Rat | Attenuated hypoxic pulmonary artery injury. | Administered in vivo; caused less aortic relaxation than milrinone. [3] | |
| Rat (GIOP Model) | Increased bone mineral density (BMD), epiphyseal bone width, and bone marrow angiogenesis. | Treated with 10 mg/kg oral this compound for 30 days. [5] | |
| Sheep | Triggered concentration-dependent relaxation of the Sphincter of Oddi. | Tested on isolated SO rings in tissue baths. [3] | |
| Guinea Pig | Suppressed the contractile response of bladder strips to carbachol. | Tested on isolated bladder strips in organ baths. [6] | |
| Porcine | Induced retinal degeneration in retinal explants, modeling photoreceptor cell death. | Retinal explants exposed to 100 nM this compound for 24 hours. [7] | |
| Rabbit (in situ) | Reduced U46619-induced pulmonary hypertension. | Tested in an in situ lung preparation. [6] |
For your experimental design, here are methodologies from key studies.
Porcine Retinal Degeneration Model [7]
Rat Glucocorticoid-Induced Osteoporosis (GIOP) Model [5]
Sheep Sphincter of Oddi Relaxation [3]
This compound serves as a versatile research tool, but its efficacy and primary mechanism can vary significantly by model.
Zaprinast primarily works by inhibiting phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides. Its effect on the NO/cGMP/PKG signaling pathway is a key mechanism for its therapeutic action [1] [2]. However, its interaction with multiple targets underpins both its therapeutic potential and its safety concerns.
The table below summarizes the primary known targets of this compound and the associated implications [1].
| Target | Type of Interaction | IC50 / Potency | Functional Implications & Safety Considerations |
|---|---|---|---|
| PDE5 | Inhibition | 0.4–0.8 µM [1] | Primary therapeutic target; vasodilation, smooth muscle relaxation [1]. |
| PDE6 | Inhibition | 0.15 µM [1] | Expressed in retinal photoreceptors; inhibition is linked to visual disturbances (a known side effect of some PDE5 inhibitors) [1]. |
| PDE1 | Inhibition | 0.35 µM [1] | A calcium/calmodulin-dependent PDE; less selective inhibition may contribute to cardiovascular effects like tachycardia [1]. |
| GPR35 | Agonism | Reasonable potency across species [1] | An orphan GPCR; activation may contribute to reduced neuropathic pain and neuroprotective effects [1] [3]. |
| PDE9, 10, 11 | Inhibition | Moderate (IC50 5–35 µM) [1] | Contributes to the complex pharmacological profile and potential for off-target effects [1]. |
| Glutaminase (GLS) | Inhibition | Varies by context [4] | May contribute to anti-proliferative effects in certain cancer cells [4]. |
This multi-target activity means that the effects of this compound in any biological experiment or potential therapeutic application are the net result of its action on several pathways simultaneously.
Despite its selectivity issues, this compound shows promise in several preclinical research areas beyond its original design. The following table outlines key findings and the experimental models used to obtain them.
| Proposed Therapeutic Area | Key Experimental Findings | Model & Protocol Used |
|---|---|---|
| Neuroprotection (e.g., Parkinson's Disease) | Improved motor performance, reduced oxidative stress, attenuated apoptosis, increased mitochondrial viability [5]. | Model: Drosophila flies mutant for DJ-1β (a Parkinson's model). Protocol: High-throughput chemical screen followed by validation in DJ-1-deficient human neural-like cells [5]. |
| Osteoporosis | Increased BMD, epiphyseal bone width, bone marrow angiogenesis; reduced markers of bone damage (PD, DPD) and oxidative stress [2]. | Model: Rat model of glucocorticoid-induced osteoporosis (GIOP). Protocol: 30-day administration of dexamethasone (120 µg/kg, SC) with or without this compound (10 mg/kg, oral). BMD measured by DEXA; biochemical analysis via ELISA/HPLC [2]. |
| Cardioprotection | Reduced thermal and tactile hypersensitivity; enhanced analgesic effects of opioids [1]. Activation of GPR35 reduced apoptotic activity and improved mitochondrial respiration in cardiac cells [3]. | Model: Chronic constriction injury model in rats (neuropathic pain); H9c2 cardiac cells under simulated ischemia/reperfusion (SI/R). Protocol: Intrathecal administration for pain. For cardioprotection, cells treated with this compound (100 µM) during SI/R to activate GPR35 [1] [3]. |
The experimental data does not usually provide a full safety profile, but the mechanism of this compound points to specific potential concerns:
For clarity, the methodology from one of the key studies on osteoporosis is summarized in the following diagram. This provides a concrete example of an in vivo protocol used to generate safety and efficacy data for this compound.
For a researcher, the core comparative takeaways regarding this compound are: